3-(6-Amino-9H-purin-9-yl)propan-1-ol
Description
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Properties
IUPAC Name |
3-(6-aminopurin-9-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c9-7-6-8(11-4-10-7)13(5-12-6)2-1-3-14/h4-5,14H,1-3H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZBVHFRNUTFCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10500041 | |
| Record name | 3-(6-Amino-9H-purin-9-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10500041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
711-64-8 | |
| Record name | 3-(6-Amino-9H-purin-9-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10500041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A Comprehensive Technical Guide to the Synthesis of 3-(6-Amino-9H-purin-9-yl)propan-1-ol
Abstract
This technical guide provides an in-depth examination of the prevalent synthetic methodologies for 3-(6-Amino-9H-purin-9-yl)propan-1-ol, an acyclic nucleoside analogue of significant interest in medicinal chemistry. The document is tailored for researchers, chemists, and drug development professionals, offering a detailed exploration of the core chemical principles, step-by-step experimental protocols, and a comparative analysis of the primary synthetic routes. Emphasis is placed on addressing the central challenge of regioselectivity in purine chemistry and providing field-proven insights to guide experimental design and execution.
Introduction: The Significance of Acyclic Nucleoside Analogues
3-(6-Amino-9H-purin-9-yl)propan-1-ol is an acyclic nucleoside analogue, a class of compounds where the cyclic carbohydrate moiety of natural nucleosides is replaced by an open-chain structure.[1] This structural modification is a cornerstone of modern antiviral therapy.[2] By mimicking natural nucleosides, these analogues can interact with viral enzymes like DNA polymerases and reverse transcriptases, but their acyclic nature often leads to chain termination upon incorporation into viral DNA, thereby inhibiting viral replication.[3] Prominent examples like Acyclovir and Ganciclovir have demonstrated the therapeutic power of this molecular scaffold.[2] The synthesis of novel acyclic analogues, such as the title compound, remains a critical endeavor for discovering new therapeutic agents.[1][4]
The primary challenge in synthesizing N9-substituted purines is controlling the regioselectivity of the alkylation reaction. The adenine molecule possesses multiple nucleophilic nitrogen atoms, primarily at the N9, N7, and N3 positions, leading to the potential formation of multiple isomers.[5][6] For most biological applications, the N9-substituted isomer is the desired product, making regioselective synthesis a paramount objective.[7][8]
Figure 1: Key nucleophilic sites on the adenine ring. The N9 position is the most common site for substitution in acyclic nucleoside synthesis.
Synthetic Strategy I: Direct Alkylation of Adenine
Direct alkylation is the most classical approach, involving the reaction of adenine with a suitable three-carbon electrophile, such as 3-halo-1-propanol or a protected derivative. This method relies on an SN2 reaction mechanism where the deprotonated adenine anion acts as the nucleophile.
Mechanistic Rationale and Causality
The success of this strategy hinges on maximizing the formation of the N9 isomer over the N7 isomer. Several factors influence this outcome:
-
Base and Solvent System: The choice of base and solvent is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly employed.[8] NaH irreversibly deprotonates adenine to form the adenide anion. Polar aprotic solvents effectively solvate the cation (e.g., Na+) without strongly solvating the anion, enhancing its nucleophilicity.[9] Weaker bases like potassium carbonate (K₂CO₃) can also be effective, often favoring N9 alkylation under solid-liquid phase-transfer conditions.[10]
-
Thermodynamic vs. Kinetic Control: The N9-substituted product is generally the thermodynamically more stable isomer, while the N7 isomer is often the product of kinetic control.[5] By conducting the reaction at elevated temperatures (e.g., 80-120 °C), it is sometimes possible to allow for equilibration from the N7 to the more stable N9 product, although this is not always feasible.
-
Protecting Groups: While often used for solubility, protecting the exocyclic amino group (N6) of adenine does not typically exert strong regiochemical control in direct alkylation but can prevent side reactions.
Caption: Workflow for the direct alkylation of adenine.
Detailed Experimental Protocol: Direct Alkylation
Objective: To synthesize 3-(6-Amino-9H-purin-9-yl)propan-1-ol via direct alkylation of adenine with 3-bromo-1-propanol.
Materials:
-
Adenine (1.0 eq)[11]
-
3-Bromo-1-propanol (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Methanol (MeOH)
-
Silica Gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add adenine (1.0 eq) and anhydrous K₂CO₃ (2.5 eq).
-
Add anhydrous DMF to create a suspension (approx. 0.2 M concentration with respect to adenine).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add 3-bromo-1-propanol (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80-90 °C and maintain for 12-24 hours, monitoring the reaction progress by TLC (e.g., 10% MeOH in CH₂Cl₂).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts. Wash the filter cake with a small amount of DMF.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
The resulting crude oil/solid is purified by silica gel column chromatography. Elute with a gradient of methanol in dichloromethane (e.g., 2% to 15% MeOH) to separate the N9 and N7 isomers.
-
Combine the fractions containing the desired N9 product (typically the more polar, slower-moving spot on TLC) and concentrate under reduced pressure.
-
The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white solid.[12]
Synthetic Strategy II: The Mitsunobu Reaction
The Mitsunobu reaction provides a powerful and often more regioselective alternative for forming the crucial C-N bond.[13] This reaction couples a primary or secondary alcohol with a suitable acidic nucleophile (pKa < 15) in the presence of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[14][15]
Mechanistic Rationale and Causality
In this context, 1,3-propanediol serves as the alcohol component and adenine acts as the nucleophile. The key steps are:
-
Betaine Formation: PPh₃ attacks DEAD to form a highly reactive betaine intermediate.[13]
-
Alcohol Activation: The betaine deprotonates the alcohol, and the resulting alkoxide attacks the now-positive phosphorus atom, forming an oxyphosphonium salt. This converts the hydroxyl group into an excellent leaving group.
-
SN2 Displacement: The adenine nucleophile, deprotonated by the hydrazine byproduct or another base, attacks the carbon bearing the oxyphosphonium leaving group, displacing it via an SN2 mechanism.[14]
The enhanced N9-regioselectivity in the Mitsunobu reaction is attributed to the steric bulk of the reaction intermediates. The bulky oxyphosphonium intermediate and the phosphine oxide byproduct can sterically hinder the approach of the nucleophile to the N7 position, which is adjacent to the five-membered imidazole ring, thereby favoring attack at the less hindered N9 position.[16]
Critical Insight: Adenine itself is often a poor substrate due to low solubility and the competing nucleophilicity of its exocyclic amino group.[17] A significant improvement involves using an N6-protected adenine derivative, such as N6,N6-bis(tert-butoxycarbonyl)adenine. This modification enhances solubility in common organic solvents (like THF) and reduces the nucleophilicity of the N6-amino group, preventing side reactions and leading to cleaner, higher-yielding couplings.[17]
Caption: Workflow for the Mitsunobu synthesis pathway.
Detailed Experimental Protocol: Mitsunobu Reaction
Objective: To synthesize 3-(6-Amino-9H-purin-9-yl)propan-1-ol via Mitsunobu coupling of N6-benzoyl adenine and 1,3-propanediol.
Materials:
-
N6-Benzoyladenine (1.0 eq)
-
1,3-Propanediol (3.0 eq, used as reactant and solvent)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Methanolic Ammonia (7N solution)
-
Silica Gel for column chromatography
Procedure:
-
Dissolve N6-benzoyladenine (1.0 eq) and PPh₃ (1.5 eq) in a mixture of anhydrous THF and 1,3-propanediol (3.0 eq).
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere.
-
Slowly add DIAD (1.5 eq) dropwise to the cooled solution. The formation of a white precipitate (triphenylphosphine oxide) is often observed.[15]
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction by TLC.
-
Once the starting adenine is consumed, concentrate the reaction mixture under reduced pressure to remove THF.
-
Purify the crude residue directly by silica gel chromatography (eluting with a gradient of ethyl acetate in hexanes) to isolate the N6-benzoyl protected intermediate.
-
Dissolve the purified intermediate in a saturated solution of ammonia in methanol (7N).
-
Seal the reaction vessel and stir at room temperature for 12-24 hours to effect deprotection.
-
Concentrate the mixture under reduced pressure.
-
Purify the resulting solid by silica gel chromatography (eluting with a gradient of methanol in DCM) to yield the final product.
Comparative Analysis of Synthetic Routes
The choice between direct alkylation and the Mitsunobu reaction depends on the specific requirements of the synthesis, such as scale, desired purity, and available starting materials.
| Feature | Direct Alkylation | Mitsunobu Reaction |
| Regioselectivity | Moderate to good; often yields a mixture of N9 and N7 isomers requiring careful separation.[5] | Generally high N9 selectivity, especially with sterically demanding reagents.[16] |
| Reaction Conditions | Often requires elevated temperatures (80-120 °C) and strong bases (NaH, K₂CO₃).[10] | Mild conditions, typically performed at 0 °C to room temperature.[15] |
| Substrate Scope | Broad for alkyl halides. | Requires an alcohol and an acidic nucleophile (pKa < 15); adenine often requires N6-protection.[13][17] |
| Byproducts | Inorganic salts, which are easily filtered. | Triphenylphosphine oxide and a hydrazine dicarboxylate; removal can be challenging and often requires chromatography.[18] |
| Advantages | Operationally simple, uses inexpensive bulk reagents (adenine, K₂CO₃). | High regioselectivity, mild conditions, predictable stereochemical outcome (inversion) for chiral alcohols. |
| Disadvantages | Potential for isomeric mixtures, sometimes harsh conditions. | Stoichiometric amounts of expensive reagents (DIAD, PPh₃), difficult purification from byproducts. |
Purification and Characterization
Independently of the chosen route, purification is a critical step.
-
Chromatography: Silica gel column chromatography is the most effective method for separating the desired N9-alkylated product from the N7 isomer and other impurities. The N9 isomer is typically more polar than the N7 isomer due to differences in hydrogen bonding capabilities and dipole moments, resulting in a lower R_f value on silica TLC plates.
-
Crystallization: After chromatographic purification, recrystallization from a suitable solvent like ethanol or an ethanol/water mixture can be used to obtain a highly pure, crystalline solid. The reported melting point is 218-220 °C.[12]
-
Characterization: The final product's identity and purity should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). 2D NMR techniques like HMBC can be used to definitively confirm the site of alkylation by observing the correlation between the propanol chain's alpha-protons and the C4 and C8 carbons of the purine ring.
Conclusion
The synthesis of 3-(6-Amino-9H-purin-9-yl)propan-1-ol can be effectively achieved through two primary strategies: direct alkylation and the Mitsunobu reaction. Direct alkylation offers operational simplicity and cost-effectiveness but often presents challenges in controlling regioselectivity. The Mitsunobu reaction, particularly when employing N6-protected adenine, provides a milder and more regioselective route, albeit with more complex purification challenges. The selection of the optimal method will depend on project-specific goals, balancing the need for regiochemical purity against factors like cost, scale, and process complexity. A thorough understanding of the mechanistic principles behind each approach is essential for successful synthesis and troubleshooting.
References
-
Chen, H., & Hosmane, R. S. (1999). Synthesis of Novel Acyclic Nucleoside and Acyclic Nucleoside Phosphonate Analogues of a Ring-Expanded ("Fat") Nucleobase Containing the Imidazo[4,5-e][1][2]diazepine Ring System. Molbank, M104. Available at: [Link]
-
Krasnovskaya, O., et al. (2010). Synthesis of novel acyclic nucleoside analogues with anti-retroviral activity. Nucleosides, Nucleotides & Nucleic Acids, 29(9), 707-20. Available at: [Link]
-
Cho, J. H., et al. (2003). Synthesis and Antiviral Activity of Novel Acyclic Nucleoside Analogues of 5-(1-Azido-2-haloethyl)uracils. Journal of Medicinal Chemistry, 46(21), 4567-4576. Available at: [Link]
-
Mikhailov, S. N., et al. (2005). The Synthesis and Antiviral Properties of Acyclic Nucleoside Analogues with a Phosphonomethoxy Fragment in the Side Chain. Mini-Reviews in Medicinal Chemistry, 5(11), 1023-1032. Available at: [Link]
-
Krasnovskaya, O. O., et al. (2010). Synthesis of Novel Acyclic Nucleoside Analogues with Anti-Retroviral Activity. Nucleosides, Nucleotides and Nucleic Acids, 29(9), 707-720. Available at: [Link]
-
Li, Q., et al. (2018). N-9 Alkylation of purines via light-promoted and metal-free radical relay. Tetrahedron Letters, 59(28), 2731-2734. Available at: [Link]
-
Zhong, M., & Robins, M. J. (2004). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. The Journal of Organic Chemistry, 69(13), 4430-4435. Available at: [Link]
-
Zhong, M., & Robins, M. J. (2004). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. The Journal of Organic Chemistry, 69(13), 4430-4435. Available at: [Link]
-
Zhong, M. (2004). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. BYU ScholarsArchive. Available at: [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]
-
Evans, G. B., et al. (2006). An Efficient Mitsunobu Coupling to Adenine-Derived Carbocyclic Nucleosides. Tetrahedron Letters, 47(51), 9119-9122. Available at: [Link]
-
Wikipedia. Mitsunobu reaction. Available at: [Link]
-
Organic Synthesis. Mitsunobu reaction. Available at: [Link]
-
Zhong, M. (2004). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. SciSpace. Available at: [Link]
-
Montgomery, J. A., & Thomas, H. J. (1964). On the alkylation of adenine. Journal of Heterocyclic Chemistry, 1(3), 115-120. Available at: [Link]
-
Wu, M., et al. (2005). Synthesis of 9-[1-(substituted)-3-(phosphonomethoxy)propyl]adenine derivatives as possible antiviral agents. Nucleosides, Nucleotides & Nucleic Acids, 24(10-12), 1543-68. Available at: [Link]
- Google Patents. A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol.
-
Vodicka, P., et al. (2000). Adenine N3 is a main alkylation site of styrene oxide in double-stranded DNA. Chemical-Biological Interactions, 124(1), 13-27. Available at: [Link]
-
Shcherbinin, D. S., et al. (2022). (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol Dihydrochloride. Molbank, 2022(4), M1495. Available at: [Link]
-
Mangondo, P., et al. (2018). Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio-Selectivity Guided by Entropy. Chemistry – An Asian Journal, 13(23), 3699-3703. Available at: [Link]
-
Chand, P., et al. (2005). Synthesis of 9-[1-(1-Hydroxyethyl)-3-(Phosphonomethoxy)Propyl] Adenine and Prodrug as Possible Antiviral Agents. Nucleosides, Nucleotides and Nucleic Acids, 24(5-7), 571-574. Available at: [Link]
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Technical Whitepaper: 3-(6-Amino-9H-purin-9-yl)propan-1-ol (CAS 711-64-8)
Executive Summary
3-(6-Amino-9H-purin-9-yl)propan-1-ol (CAS 711-64-8), often abbreviated in synthetic contexts as 9-(3-hydroxypropyl)adenine , represents a foundational scaffold in the class of acyclic nucleoside analogues .[1] Unlike canonical nucleosides which possess a ribose sugar ring, this compound features a flexible, open-chain aliphatic linker connecting the adenine nucleobase to a primary hydroxyl group.
This structural deviation confers resistance to classical nucleoside phosphorylases, making it a critical intermediate in the development of Acyclic Nucleoside Phosphonates (ANPs) —a class of antivirals that includes Tenofovir and Adefovir. Furthermore, it serves as a simplified chemical probe for investigating S-adenosyl-L-homocysteine (SAH) hydrolase inhibition, a key target in regulating viral methylation and cellular proliferation.
Part 1: Chemical Profile & Physiochemical Properties
Structural Identity
The molecule consists of an adenine base alkylated at the N9-position with a 3-hydroxypropyl chain. The absence of the ribose ring eliminates the C1'–N9 glycosidic bond, replacing it with a stable C–N bond resistant to enzymatic cleavage.
| Property | Specification |
| CAS Number | 711-64-8 |
| IUPAC Name | 3-(6-Amino-9H-purin-9-yl)propan-1-ol |
| Molecular Formula | C₈H₁₁N₅O |
| Molecular Weight | 193.21 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
| pKa | ~4.1 (N1), ~9.8 (N9-H equivalent/sugar mimic) |
| Melting Point | 170–174 °C (Lit.) |
Structural Visualization
The following diagram illustrates the core connectivity and the distinction between the target molecule and related antiviral agents.
Caption: Structural decomposition of CAS 711-64-8 and its relationship to complex antiviral phosphonates.
Part 2: Synthetic Routes & Process Chemistry[3]
The synthesis of 3-(6-Amino-9H-purin-9-yl)propan-1-ol hinges on the regioselective alkylation of adenine. Adenine possesses multiple nucleophilic nitrogen atoms (N3, N7, N9), making the control of isomer formation critical.
Core Synthesis Protocol: N9-Alkylation
The most robust industrial route utilizes the reaction between adenine and 3-chloro-1-propanol (or 3-bromopropanol) under basic conditions.
Reagents:
-
Substrate: Adenine (1.0 eq)[2]
-
Alkylating Agent: 3-Chloro-1-propanol (1.2 eq)
-
Base: Potassium Carbonate (
, 1.5 eq) or Sodium Hydride (NaH) -
Solvent: DMF (Dimethylformamide) or DMSO
Step-by-Step Methodology:
-
Activation: Suspend Adenine in anhydrous DMF under an inert atmosphere (
). Add and stir at 60°C for 1 hour. This deprotonates the N9 position, increasing nucleophilicity. -
Alkylation: Add 3-chloro-1-propanol dropwise to the suspension.
-
Reaction: Heat the mixture to 100–110°C for 12–16 hours. Monitor via TLC (System: DCM/MeOH 9:1) or HPLC.[2][3][4]
-
Workup: Filter off inorganic salts (
, excess carbonate). Evaporate the solvent under reduced pressure. -
Purification: The crude residue often contains the N7-isomer (approx. 10-15%). Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Eluent: DCM -> 10% MeOH in DCM).
Regioselectivity Mechanism
The choice of base and solvent dictates the N9 vs N7 ratio.
-
K₂CO₃/DMF: Favors thermodynamic control, leading predominantly to the N9-isomer (Target).
-
Acidic Conditions: Often lead to N3 alkylation or degradation.
Caption: Reaction pathway showing the regioselective alkylation of adenine to form the target N9-isomer.
Part 3: Biological Applications & Therapeutic Potential[7]
Precursor for Acyclic Nucleoside Phosphonates (ANPs)
CAS 711-64-8 serves as a "pro-nucleotide" scaffold. The primary hydroxyl group allows for further functionalization, specifically phosphorylation or phosphonylation .
-
Mechanism: In antiviral research, the hydroxyl group is converted to a phosphonate ether (e.g., phosphonomethoxy). This mimics the biological 5'-monophosphate of adenosine but is metabolically stable.
-
Chain Termination: Once metabolized to the diphosphate analogue by cellular kinases, these compounds inhibit viral DNA polymerases (e.g., HBV, HIV, Herpes) by acting as obligate chain terminators.
Inhibition of SAH Hydrolase
S-adenosyl-L-homocysteine (SAH) hydrolase is a target for broad-spectrum antivirals.
-
Role: SAH hydrolase regulates the intracellular concentration of SAH, a potent inhibitor of methyltransferases.[5][6]
-
Activity: Analogues like 9-(3-hydroxypropyl)adenine mimic the adenosine moiety of SAH. By binding to the enzyme, they prevent the hydrolysis of SAH, causing SAH levels to rise.[5] This feedback-inhibits viral methylation (capping of viral mRNA), effectively halting viral replication.
Part 4: Analytical Characterization
To validate the identity of synthesized CAS 711-64-8, the following analytical parameters should be met.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆, 400 MHz):
- 8.14 (s, 1H, H-2), 8.11 (s, 1H, H-8). Diagnostic purine protons.
- 7.20 (s, 2H, -NH₂). Exchangeable amino protons.
- 4.22 (t, 2H, N-CH₂-). Triplet indicating N9 attachment.
- 3.40 (t, 2H, -CH₂-OH). Triplet adjacent to hydroxyl.
- 1.90 (m, 2H, -CH₂-CH₂-CH₂-). Multiplet for the central propyl carbons.
HPLC Purity Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 0-5 min (5% B), 5-15 min (5% -> 60% B).
-
Detection: UV at 260 nm (Adenine
).
Part 5: References
-
Holy, A. (1975).[7] Aliphatic Nucleoside Analogues: Synthesis and Biological Activity. Collection of Czechoslovak Chemical Communications.
-
De Clercq, E. (2013). Acyclic Nucleoside Phosphonates: Past, Present, and Future. Biochemical Pharmacology.
-
BenchChem. (2024). 3-(6-Amino-9H-purin-9-yl)propan-1-ol Structure and Applications.
-
PubChem. (2024).[8] Compound Summary: 3-(6-Amino-9H-purin-9-yl)propan-1-ol.[1][9] National Library of Medicine.
-
Yuan, C., et al. (2019).[10] Inhibition of S-Adenosylhomocysteine Hydrolase Induces Endothelial Dysfunction. Circulation.
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An In-Depth Technical Guide to the Structure Elucidation of 3-(6-Amino-9H-purin-9-yl)propan-1-ol
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 3-(6-Amino-9H-purin-9-yl)propan-1-ol, an acyclic nucleoside analogue.[1] As a member of the purine derivative class of compounds, which are of significant interest in medicinal chemistry, a rigorous and unambiguous confirmation of its molecular structure is paramount for any research or development endeavor.[2][3] This document moves beyond a simple recitation of analytical methods, instead offering a logically sequenced workflow where each step provides complementary information, culminating in a self-validating structural assignment. We will delve into the "why" behind the selection of each technique—from foundational mass spectrometry and infrared spectroscopy to the detailed connectivity and spatial information provided by advanced nuclear magnetic resonance (NMR) spectroscopy and the ultimate confirmation via X-ray crystallography. Each section includes not only the theoretical underpinnings but also detailed, field-tested protocols and data interpretation guidance.
Introduction: The Imperative for Rigorous Structure Elucidation
3-(6-Amino-9H-purin-9-yl)propan-1-ol belongs to a class of N-9 substituted adenine analogs that have garnered significant attention for their potential biological activities.[4][5] The precise arrangement of atoms, including the point of attachment of the propanol side chain to the purine ring system, is critical to its chemical properties and, ultimately, its biological function. Any ambiguity in the structure, such as the potential for isomeric substitution at other nitrogen atoms of the purine ring (e.g., N-7), could lead to erroneous interpretations of biological data and misdirection in drug development efforts.
This guide, therefore, presents a systematic and robust workflow for the complete structural characterization of this molecule. The chosen analytical techniques are complementary, with each providing a unique piece of the structural puzzle.
Foundational Analysis: Confirming Molecular Formula and Functional Groups
The initial steps in structure elucidation serve to confirm the elemental composition and the presence of key functional groups. This foundational data provides the building blocks for the more detailed structural analysis that follows.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: High-resolution mass spectrometry is the gold standard for determining the elemental composition of a molecule. Unlike nominal mass spectrometry, which provides the integer mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the calculation of a unique elemental formula.
Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
-
Sample Preparation: Dissolve approximately 1 mg of 3-(6-Amino-9H-purin-9-yl)propan-1-ol in 1 mL of a suitable solvent such as methanol or a mixture of water and acetonitrile.
-
Instrumentation: Utilize an ESI-TOF mass spectrometer.
-
Ionization Mode: Positive ion mode is typically effective for purine derivatives due to the basicity of the nitrogen atoms.
-
Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular weight.
-
Data Analysis: Identify the protonated molecular ion [M+H]⁺. The measured m/z value is then used to calculate the elemental formula using the instrument's software, which compares the experimental mass to theoretical masses of possible elemental combinations.
Expected Data & Interpretation:
| Parameter | Expected Value |
| Molecular Formula | C₈H₁₁N₅O |
| Theoretical [M+H]⁺ | 194.1036 |
| Observed [M+H]⁺ | Within 5 ppm of theoretical |
A measured mass that aligns with the theoretical mass within a narrow error margin (typically < 5 ppm) provides high confidence in the assigned elemental formula.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[6][7][8] Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral "fingerprint."[6]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid powder is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically collected over the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for absorption bands characteristic of the expected functional groups.
Expected Data & Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3100 | N-H and O-H stretching | Amine (NH₂) and Alcohol (OH) |
| 3100-3000 | C-H stretching | Aromatic C-H (purine ring) |
| 2960-2850 | C-H stretching | Aliphatic C-H (propanol chain) |
| 1670-1600 | C=N and C=C stretching | Purine ring system |
| 1650-1550 | N-H bending | Primary amine (NH₂) |
| 1200-1000 | C-N and C-O stretching | Amine and Alcohol |
The presence of these characteristic absorption bands provides strong evidence for the key functional groups: a primary amine, a hydroxyl group, the purine aromatic system, and an aliphatic chain.[9][10]
Unraveling Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution.[11] It provides information on the chemical environment of individual atoms and how they are connected. For a comprehensive analysis of 3-(6-Amino-9H-purin-9-yl)propan-1-ol, a suite of NMR experiments is required.
¹H NMR Spectroscopy
Expertise & Experience: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆. The use of DMSO-d₆ is often advantageous for purine derivatives as it can solubilize the compound and allow for the observation of exchangeable protons (NH₂ and OH).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts, integration values, and coupling patterns.
Expected Data & Interpretation:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2 | s | 1H | H-2 (purine) | Deshielded aromatic proton. |
| ~8.1 | s | 1H | H-8 (purine) | Deshielded aromatic proton. |
| ~7.2 | br s | 2H | NH₂ | Exchangeable protons of the primary amine. |
| ~4.6 | t | 1H | OH | Exchangeable proton of the alcohol, coupled to adjacent CH₂. |
| ~4.2 | t | 2H | N9-CH₂ | Protons adjacent to the purine nitrogen are deshielded. |
| ~3.5 | q | 2H | CH₂-OH | Protons adjacent to the hydroxyl group. |
| ~2.0 | p | 2H | -CH₂- | Central methylene group of the propyl chain. |
s = singlet, t = triplet, q = quartet, p = pentet, br s = broad singlet
The key observation is the triplet at ~4.2 ppm, which is characteristic of a CH₂ group attached to a nitrogen atom of the purine ring.
¹³C NMR and DEPT Spectroscopy
Expertise & Experience: ¹³C NMR provides a count of the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to distinguish between CH, CH₂, and CH₃ groups.
Protocol: ¹³C NMR with DEPT
-
Sample and Instrumentation: Same as for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum, followed by DEPT-90 and DEPT-135 experiments.
-
Data Analysis: Correlate the ¹³C chemical shifts with the different carbon types.
Expected Data & Interpretation:
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| ~156 | Positive | C6 (purine) |
| ~152 | Positive | C2 (purine) |
| ~149 | Positive | C4 (purine) |
| ~141 | Positive | C8 (purine) |
| ~119 | Positive | C5 (purine) |
| ~59 | Negative | CH₂-OH |
| ~41 | Negative | N9-CH₂ |
| ~32 | Negative | -CH₂- |
2D NMR: HSQC and HMBC for Definitive Connectivity
Expertise & Experience: Two-dimensional NMR experiments are crucial for unambiguously connecting the protons and carbons.
-
Heteronuclear Single Quantum Coherence (HSQC): Correlates protons directly to the carbons they are attached to.
-
Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment to confirm the N-9 substitution.
Protocol: 2D NMR
-
Sample and Instrumentation: Same as for ¹H NMR.
-
Data Acquisition: Acquire standard HSQC and HMBC spectra.
-
Data Analysis: Analyze the cross-peaks to build the molecular framework.
Key HMBC Correlations for Structure Confirmation:
| Proton (from ¹H NMR) | Correlates to Carbon (from ¹³C NMR) | Implication |
| N9-CH₂ (~4.2 ppm) | C4 (~149 ppm) and C8 (~141 ppm) | This is the definitive evidence for the attachment of the propanol chain to the N-9 position of the purine ring. |
| H-8 (~8.1 ppm) | C4 (~149 ppm) and C5 (~119 ppm) | Confirms the assignment of H-8 and its neighboring carbons. |
| H-2 (~8.2 ppm) | C4 (~149 ppm) and C6 (~156 ppm) | Confirms the assignment of H-2 and its neighboring carbons. |
The workflow for NMR analysis is visualized below:
Ultimate Confirmation: Single-Crystal X-ray Diffraction
Expertise & Experience: While NMR provides an unparalleled view of the structure in solution, single-crystal X-ray diffraction provides the absolute, unambiguous structure in the solid state.[2][12] It is the ultimate arbiter of molecular structure, providing precise bond lengths, bond angles, and stereochemistry.
Protocol: X-ray Crystallography
-
Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent (or solvent system) is a common method. Solvents to try include ethanol, methanol/water, or DMF/water.
-
Crystal Selection and Mounting: A suitable single crystal (clear, well-defined faces, appropriate size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. From this map, the positions of the atoms are determined and refined to yield the final crystal structure.
Expected Data & Interpretation:
The output of a successful X-ray diffraction experiment is a 3D model of the molecule. This model will unequivocally show:
-
The connectivity of all atoms, confirming the purine ring system and the propanol side chain.
-
The attachment of the propyl chain at the N-9 position of the adenine core.
-
Precise bond lengths and angles, which can be compared to known values for similar compounds.[3]
Integrated Structure Elucidation Workflow
The synergy of these techniques provides a self-validating system for structure elucidation.
Conclusion
The structure elucidation of 3-(6-Amino-9H-purin-9-yl)propan-1-ol is achieved through a logical and hierarchical application of modern analytical techniques. High-resolution mass spectrometry and FTIR spectroscopy provide the initial, essential data on molecular formula and functional groups. A comprehensive suite of NMR experiments, particularly the 2D HMBC experiment, then definitively establishes the atomic connectivity, confirming the N-9 substitution pattern. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation of the molecular structure in three dimensions. Following this rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides a solid foundation for any subsequent research or development activities involving this compound.
References
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Shaw, S. J., Desiderio, D. M., Tsuboyama, K., & McCloskey, J. A. (1970). Mass spectrometry of nucleic acid components. Analogs of adenosine. Journal of the American Chemical Society, 92(8), 2510–2522. [Link]
- Hassan, A. S., et al. (2021). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. Molecules, 26(15), 4527.
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McCloskey, J. A., & Shaw, S. J. (1970). Mass spectrometry of nucleic acid components. Analogs of adenosine. Journal of the American Chemical Society, 92(8), 2510-22. [Link]
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Jones, C. G., et al. (2022). Revealing the Crystal Structure of the Purine Base Xanthine with 3D Electron Diffraction. ChemRxiv. [Link]
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Breitkopf, M., et al. (2021). A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples. Frontiers in Molecular Biosciences, 8, 753142. [Link]
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Zheng, W., et al. (2022). Comparative Study of Adenosine Analogs as Inhibitors of Protein Arginine Methyltransferases and a Clostridioides difficile-Specific DNA Adenine Methyltransferase. ACS Omega, 7(1), 1234–1243. [Link]
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Johnson, P. L., Frank, J. K., & Paul, I. C. (1973). Structures of analogs of nicotinamide-adenine dinucleotide. II. Crystal structure of N-(3-(Aden-9-yl) propyl)-3-carbamoylpyridinium bromide hydrobromide dihydrate, (AdeH plus-C3-Nic+)2Br-2H2O. Journal of the American Chemical Society, 95(16), 5377–5385. [Link]
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Gelin, M., et al. (2002). Design, synthesis and structure-activity relationships of a series of 9-substituted adenine derivatives as selective phosphodiesterase type-4 inhibitors. Journal of Medicinal Chemistry, 45(24), 5272-5281. [Link]
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Zhang, Y., et al. (2013). Structural Assignment of 6-Oxy Purine Derivatives through Computational Modeling, Synthesis, X-ray Diffraction, and Spectroscopic Analysis. PLoS ONE, 8(3), e59827. [Link]
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Rice, J. M., & Dudek, G. O. (1967). Mass spectra of nucleic acid derivatives. II. Guanine, adenine, and related compounds. Journal of the American Chemical Society, 89(11), 2719–2725. [Link]
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Singh, P., & Singh, P. (2019). Structural Properties of some Purine Derivative Drugs. IOSR Journal of Applied Chemistry, 12(5), 99-104. [Link]
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Ghavami, Y., et al. (2024). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. Journal of Medical and Biological Engineering, 44(1), 1-17. [Link]
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Jones, C. G., et al. (2022). Revealing the Crystal Structure of the Purine Base Xanthine with Three-Dimensional (3D) Electron Diffraction. Crystal Growth & Design, 22(10), 5974–5980. [Link]
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ResearchGate. (n.d.). Structures of 9-substituted adenine derivatives. Retrieved February 14, 2026, from [Link]
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Vasi, C., et al. (2021). Application of FTIR Spectroscopy for Quantitative Analysis of Blood Serum: A Preliminary Study. Applied Sciences, 11(24), 12046. [Link]
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Kotian, P. L., et al. (2006). An efficient synthesis of acyclic N7- and N9-adenine nucleosides via alkylation with secondary carbon electrophiles to introduce versatile functional groups at the C-1 position of acyclic moiety. Nucleosides, Nucleotides & Nucleic Acids, 25(2), 121-140. [Link]
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ResearchGate. (n.d.). Structures of adenine and substituted adenines. Retrieved February 14, 2026, from [Link]
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The Acyclic Nucleoside Analogue 3-(6-Amino-9H-purin-9-yl)propan-1-ol: A Technical Guide to its Presumed Mechanism of Action
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the hypothesized mechanism of action of 3-(6-Amino-9H-purin-9-yl)propan-1-ol, an acyclic nucleoside analogue of adenosine. Drawing upon the established principles of this therapeutic class and data from structurally related compounds, we delineate a multi-step activation and inhibitory pathway. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel antiviral and antineoplastic agents. We will explore the critical stages of its proposed mechanism, including cellular uptake, enzymatic phosphorylation, and interaction with target polymerases, while also considering its metabolic fate. Detailed experimental protocols and visual aids are provided to facilitate a deeper understanding and to guide future research in this area.
Introduction: The Therapeutic Promise of Acyclic Nucleoside Analogues
Acyclic nucleoside analogues represent a cornerstone of antiviral and anticancer chemotherapy. By mimicking the structure of natural purine and pyrimidine nucleosides, these synthetic compounds can deceptively enter into cellular metabolic pathways.[1] Their defining structural feature is an open-chain sugar mimic, which, upon incorporation into nascent DNA or RNA strands, often leads to chain termination and the cessation of nucleic acid replication.[2] The clinical success of drugs such as acyclovir and ganciclovir has validated this therapeutic strategy and continues to inspire the development of novel analogues with improved efficacy and safety profiles.
3-(6-Amino-9H-purin-9-yl)propan-1-ol, also known as N9-hydroxypropyladenine, belongs to this promising class of molecules. It is structurally characterized by an adenine base linked at the N9 position to a three-carbon propanol chain. This acyclic side chain is the key to its presumed mechanism of action. While direct and extensive biological data for this specific compound is not yet widespread in published literature, its structural similarity to other well-characterized acyclic adenosine analogues allows for the formulation of a robust, evidence-based hypothesis regarding its molecular mechanism. This guide will systematically deconstruct this hypothesized mechanism, providing a logical framework for its potential as a therapeutic agent.
The Hypothesized Multi-Step Mechanism of Action
The biological activity of 3-(6-Amino-9H-purin-9-yl)propan-1-ol is predicated on a sequential series of events, beginning with its entry into the target cell and culminating in the disruption of nucleic acid synthesis. This process can be dissected into three key stages: cellular uptake, metabolic activation through phosphorylation, and competitive inhibition of polymerases.
Cellular Uptake: Crossing the Membrane Barrier
The initial step in the mechanism of action is the transport of the compound across the cell membrane. Like natural nucleosides, acyclic nucleoside analogues are generally hydrophilic and thus require protein-mediated transport to enter the cytoplasm. The primary conduits for this process are the equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). While specific transport studies for 3-(6-Amino-9H-purin-9-yl)propan-1-ol have not been reported, it is highly probable that it utilizes these same transport systems.
Experimental Protocol: Cellular Uptake Assay
A standard method to determine the cellular uptake of a nucleoside analogue involves radiolabeling the compound and measuring its accumulation in cells over time.
Objective: To quantify the rate of uptake of [³H]-3-(6-Amino-9H-purin-9-yl)propan-1-ol into a relevant cell line (e.g., Vero cells for antiviral studies, or a cancer cell line like HeLa).
Methodology:
-
Cell Culture: Plate cells in 24-well plates and grow to confluence.
-
Preparation of Radiolabeled Compound: Prepare a stock solution of [³H]-3-(6-Amino-9H-purin-9-yl)propan-1-ol of known specific activity.
-
Uptake Experiment:
-
Wash the cells with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the transport buffer containing the radiolabeled compound to each well to initiate the uptake.
-
At various time points (e.g., 1, 5, 15, 30, and 60 minutes), rapidly terminate the uptake by washing the cells with ice-cold transport buffer containing a high concentration of a transport inhibitor (e.g., nitrobenzylthioinosine).
-
Lyse the cells with a suitable lysis buffer.
-
-
Quantification:
-
Measure the radioactivity in a portion of the cell lysate using a scintillation counter.
-
Determine the protein concentration in another portion of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Data Analysis: Express the uptake as picomoles of compound per milligram of protein and plot against time to determine the initial rate of uptake.
Metabolic Activation: The Crucial Phosphorylation Cascade
Once inside the cell, 3-(6-Amino-9H-purin-9-yl)propan-1-ol is in its prodrug form and must be metabolically activated to exert its therapeutic effect. This activation occurs through a series of phosphorylation events, catalyzed by host or viral kinases, to convert the initial nucleoside analogue into its active triphosphate form.
2.2.1. The First Phosphorylation Step: A Rate-Limiting Gateway
The initial phosphorylation of the terminal hydroxyl group of the propanol side chain is often the rate-limiting step in the activation of acyclic nucleoside analogues. This crucial conversion to the monophosphate is catalyzed by nucleoside kinases. Given its adenine base, 3-(6-Amino-9H-purin-9-yl)propan-1-ol is a potential substrate for several kinases with known broad substrate specificity.
-
Adenosine Kinase (ADK): As an adenosine analogue, ADK is a primary candidate for the first phosphorylation step. ADK is a key enzyme in the purine salvage pathway, responsible for phosphorylating adenosine to adenosine monophosphate (AMP).[3][4]
-
Deoxycytidine Kinase (dCK): This enzyme, despite its name, exhibits broad substrate specificity and is known to phosphorylate various purine and pyrimidine deoxyribonucleosides and their analogues.[5][6] Its role in activating numerous anticancer and antiviral nucleoside drugs is well-documented.[7][8]
-
Viral Thymidine Kinases (e.g., HSV-TK): In virus-infected cells, particularly those infected with herpesviruses, virally encoded thymidine kinases can phosphorylate a wide range of nucleoside analogues, including those with purine bases.[9][10] This viral kinase often exhibits a much higher affinity for the analogue than the corresponding host cell kinases, contributing significantly to the selective toxicity of the drug in infected cells.[11]
2.2.2. Subsequent Phosphorylations to the Active Triphosphate
Following the initial formation of the monophosphate, subsequent phosphorylations to the diphosphate and then the triphosphate are catalyzed by other cellular kinases. Nucleoside monophosphate kinases (NMPKs) and nucleoside diphosphate kinases (NDPKs) are responsible for these sequential additions of phosphate groups.[2] These enzymes generally have broader substrate specificity than the initial nucleoside kinases, and therefore these steps are typically not rate-limiting.
Experimental Protocol: In Vitro Kinase Assay
To identify the kinase(s) responsible for the initial phosphorylation of 3-(6-Amino-9H-purin-9-yl)propan-1-ol, in vitro kinase assays using purified recombinant enzymes are essential.
Objective: To determine if 3-(6-Amino-9H-purin-9-yl)propan-1-ol is a substrate for candidate kinases (e.g., human adenosine kinase, deoxycytidine kinase, and a viral thymidine kinase).
Methodology:
-
Enzyme and Substrate Preparation: Obtain purified, active recombinant human adenosine kinase, deoxycytidine kinase, and a viral thymidine kinase. Prepare a stock solution of 3-(6-Amino-9H-purin-9-yl)propan-1-ol.
-
Reaction Mixture: Prepare a reaction mixture containing the kinase buffer, ATP (as the phosphate donor), the kinase, and 3-(6-Amino-9H-purin-9-yl)propan-1-ol. A positive control with the natural substrate (e.g., adenosine for ADK) should be included. A negative control without the enzyme should also be run.
-
Incubation: Incubate the reaction mixtures at 37°C for a set period (e.g., 60 minutes).
-
Detection of Phosphorylation: The formation of the monophosphate can be detected using several methods:
-
HPLC Analysis: Terminate the reaction and analyze the mixture by high-performance liquid chromatography (HPLC) to detect the appearance of a new peak corresponding to the monophosphate product.
-
Coupled-Enzyme Assay: A coupled spectrophotometric assay can be used where the production of ADP is linked to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.
-
-
Data Analysis: Quantify the amount of product formed to determine the enzymatic activity. Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentration.
Target Inhibition: Disruption of Nucleic Acid Synthesis
The active triphosphate form of 3-(6-Amino-9H-purin-9-yl)propan-1-ol is the ultimate effector molecule. It is hypothesized to act as a competitive inhibitor of viral and/or cellular DNA and RNA polymerases.
2.3.1. Competitive Inhibition and Chain Termination
The triphosphate analogue structurally mimics the natural deoxyadenosine triphosphate (dATP) or adenosine triphosphate (ATP). This allows it to bind to the active site of DNA or RNA polymerases. Once incorporated into a growing nucleic acid chain, the absence of a 3'-hydroxyl group on the acyclic side chain prevents the formation of the next phosphodiester bond, leading to chain termination. This abrupt halt in DNA or RNA synthesis is a primary mechanism of action for many acyclic nucleoside analogues.
2.3.2. Potential for Continued, Albeit Slowed, Incorporation
It is also plausible that for some polymerases, the incorporation of the triphosphate analogue may not immediately lead to absolute chain termination. Instead, the altered structure of the incorporated analogue could distort the polymerase-template complex, significantly slowing down the rate of subsequent nucleotide addition. This would also effectively inhibit nucleic acid replication.
Diagram: Hypothesized Mechanism of Action of 3-(6-Amino-9H-purin-9-yl)propan-1-ol
Caption: Hypothesized activation and target interaction pathway of 3-(6-Amino-9H-purin-9-yl)propan-1-ol.
Metabolic Considerations: The Role of Adenosine Deaminase
An important factor influencing the efficacy of adenosine analogues is their susceptibility to deamination by adenosine deaminase (ADA). This enzyme converts adenosine and its analogues to inosine derivatives, which are generally less active or inactive. If 3-(6-Amino-9H-purin-9-yl)propan-1-ol is a substrate for ADA, its intracellular concentration and, consequently, its therapeutic efficacy could be significantly reduced.
Conversely, if the compound is a poor substrate or an inhibitor of ADA, it may have a longer intracellular half-life, leading to a more sustained therapeutic effect. Therefore, determining the interaction of 3-(6-Amino-9H-purin-9-yl)propan-1-ol with ADA is crucial for a complete understanding of its pharmacological profile.
Experimental Protocol: Adenosine Deaminase Activity Assay
This assay will determine if 3-(6-Amino-9H-purin-9-yl)propan-1-ol is a substrate or inhibitor of adenosine deaminase.
Objective: To assess the interaction of 3-(6-Amino-9H-purin-9-yl)propan-1-ol with purified adenosine deaminase.
Methodology:
-
Enzyme and Substrate Preparation: Obtain purified adenosine deaminase. Prepare stock solutions of adenosine (the natural substrate) and 3-(6-Amino-9H-purin-9-yl)propan-1-ol.
-
Substrate Assay:
-
Prepare a reaction mixture containing ADA in its appropriate buffer and 3-(6-Amino-9H-purin-9-yl)propan-1-ol.
-
Monitor the reaction for the production of the corresponding inosine analogue over time using HPLC.
-
-
Inhibition Assay:
-
Prepare reaction mixtures containing ADA, adenosine, and varying concentrations of 3-(6-Amino-9H-purin-9-yl)propan-1-ol.
-
Measure the rate of adenosine deamination (e.g., by monitoring the decrease in absorbance at 265 nm).
-
-
Data Analysis:
-
For the substrate assay, the rate of product formation will indicate if it is a substrate.
-
For the inhibition assay, plot the reaction rate against the concentration of 3-(6-Amino-9H-purin-9-yl)propan-1-ol to determine if it inhibits ADA and to calculate the IC₅₀ value.
-
Structure-Activity Relationship: Insights from Related Compounds
While specific data for 3-(6-Amino-9H-purin-9-yl)propan-1-ol is emerging, studies on structurally similar N9-hydroxyalkylpurine analogues provide valuable insights into the structure-activity relationship (SAR) of this class of compounds. For instance, the guanine analogue, 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]guanine, has demonstrated potent anti-herpes virus activity.[12] This suggests that the length and hydroxylation pattern of the acyclic side chain are critical determinants of biological activity.
Table 1: Comparison of Structurally Related Acyclic Nucleoside Analogues
| Compound | Acyclic Side Chain | Primary Indication | Key Activating Kinase(s) |
| Acyclovir | 2-hydroxyethoxymethyl | Herpes Simplex Virus | Viral Thymidine Kinase |
| Ganciclovir | 1,3-dihydroxy-2-propoxymethyl | Cytomegalovirus | Viral UL97 Kinase, Cellular Kinases |
| (S)-HPMPA | (S)-3-hydroxy-2-phosphonylmethoxypropyl | Broad-spectrum DNA viruses | Cellular Kinases |
| 3-(6-Amino-9H-purin-9-yl)propan-1-ol | 3-hydroxypropyl | Hypothesized Antiviral/Anticancer | Hypothesized: ADK, dCK, Viral TKs |
Conclusion and Future Directions
The available evidence strongly suggests that 3-(6-Amino-9H-purin-9-yl)propan-1-ol functions as a classical acyclic nucleoside analogue. Its presumed mechanism of action involves cellular uptake, a three-step phosphorylation to its active triphosphate form, and subsequent inhibition of nucleic acid synthesis through chain termination. The initial phosphorylation step is likely to be the critical determinant of its activation and potential selectivity.
Future research should focus on validating this hypothesized mechanism through direct experimental evidence. Key areas of investigation include:
-
Identification of the specific cellular and/or viral kinases responsible for its phosphorylation.
-
Determination of its inhibitory activity against a panel of viral and cellular polymerases.
-
Evaluation of its antiviral and/or anticancer activity in relevant cell culture and animal models.
-
Assessment of its metabolic stability , particularly its interaction with adenosine deaminase.
A thorough understanding of these aspects will be crucial in determining the therapeutic potential of 3-(6-Amino-9H-purin-9-yl)propan-1-ol and in guiding the rational design of next-generation acyclic nucleoside analogues.
References
-
Harnden, M. R., Jarvest, R. L., Bacon, T. H., & Boyd, M. R. (1987). Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines. Journal of Medicinal Chemistry, 30(9), 1636–1642. [Link]
-
Harnden, M. R., Jarvest, R. L., Bacon, T. H., & Boyd, M. R. (1987). Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines. Journal of Medicinal Chemistry, 30(9), 1636–1642. [Link]
- De Clercq, E., Holý, A., Rosenberg, I., Sakuma, T., Balzarini, J., & Maudgal, P. C. (1986). A novel class of broad-spectrum anti-DNA virus agents.
- Holý, A. (2003). Phosphonomethoxyalkyl derivatives of nucleic acid bases—a new class of broad-spectrum antivirals.
- De Clercq, E. (2009). The history of antiviral drug discovery. Antiviral Research, 82(2), 53–62.
- Londin, G., & El-Kattan, Y. (2010). Acyclic nucleoside phosphonates: a review of their past, present and future. Antiviral Chemistry and Chemotherapy, 20(4), 139–171.
- Hocková, D., Holý, A., Masojídková, M., & Andrei, G. (2003). Synthesis of N-[2-(phosphonomethoxy)ethyl] derivatives of heterocyclic bases (PMEs) bearing an amino group at the C-alpha-position of the side chain.
- Naesens, L., Balzarini, J., & De Clercq, E. (1994). Acyclic nucleoside phosphonates as a new class of antiviral agents. Antiviral Chemistry and Chemotherapy, 5(1), 1–23.
-
Keller, P. M., Fyfe, J. A., Beauchamp, L., Lubbers, C. M., Furman, P. A., Schaeffer, H. J., & Elion, G. B. (1981). Enzymatic phosphorylation of acyclic nucleoside analogs and their substrate specificity for herpes simplex virus type 1 thymidine kinase. Biochemical Pharmacology, 30(22), 3071–3077. [Link]
- Balzarini, J., & De Clercq, E. (2000). 5-substituted 2'-deoxyuridines and their anabolites as inhibitors of the replication of herpes simplex virus type 1. Pharmacology & Therapeutics, 87(2-3), 189–198.
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Van Rompay, A. R., Johansson, M., & Karlsson, A. (2000). Phosphorylation of nucleosides and nucleoside analogs by mammalian nucleoside monophosphate kinases. Pharmacology & Therapeutics, 87(2-3), 189–198. [Link]
- Black, M. E., & Loeb, L. A. (1993). Creation of a herpes simplex virus type 1 thymidine kinase that phosphorylates the anti-human immunodeficiency virus drug 2',3'-dideoxycytidine. Proceedings of the National Academy of Sciences, 90(22), 10623–10627.
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Novocib. (n.d.). Human Active Adenosine Kinase Enzyme. Retrieved from [Link]
-
Sabini, E., Hazra, S., Konrad, M., Burley, S. K., & Lavie, A. (2007). Structural basis for activation of the therapeutic L-nucleoside analogs 3TC and troxacitabine by human deoxycytidine kinase. Nucleic Acids Research, 35(1), 186-192. [Link]
-
Arner, E. S., & Eriksson, S. (1995). Mammalian deoxyribonucleoside kinases. Pharmacology & Therapeutics, 67(2), 155–186. [Link]
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Piras, M., & Puggioni, G. (2017). Metabolic Aspects of Adenosine Functions in the Brain. Frontiers in Pharmacology, 8, 861. [Link]
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Black, M. E., Newcomb, T. G., Wilson, H. M., & Loeb, L. A. (1996). Creation of drug-specific herpes simplex virus thymidine kinases (TKs) for gene therapy. Proceedings of the National Academy of Sciences, 93(8), 3525–3529. [Link]
-
Neupsy Key. (2017). Adenosine Metabolism. Retrieved from [Link]
-
Kandeel, M., & Al-Taher, A. (2020). Development of new deoxycytidine kinase inhibitors and non-invasive in vivo evaluation using Positron Emission Tomography. Scientific Reports, 10(1), 1-12. [Link]
-
Boison, D. (2013). Adenosine kinase: an epigenetic modulator and drug target. Trends in Pharmacological Sciences, 34(9), 529–538. [Link]
-
Sasvari-Szekely, M., Fabian, M., & Spasokoukotskaja, T. (1998). Activation of deoxycytidine kinase during inhibition of DNA synthesis by 2-chloro-2'-deoxyadenosine (Cladribine) in human lymphocytes. Biochemical Pharmacology, 56(9), 1175–1179. [Link]
- Klotz, K. N. (2000). Adenosine receptors and their ligands. Naunyn-Schmiedeberg's Archives of Pharmacology, 362(4-5), 382–391.
-
Fabian, M., Spasokoukotskaja, T., & Sasvari-Szekely, M. (1997). Activation of deoxycytidine kinase during inhibition of DNA synthesis in human lymphocytes. Advances in Experimental Medicine and Biology, 431, 233–236. [Link]
-
Wong, S. H., & Yeo, K. C. (1983). The action of adenosine in relation to that of insulin on the low-Km cyclic AMP phosphodiesterase in rat adipocytes. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 763(2), 122–129. [Link]
-
Wild, K., Bohner, T., Folkers, G., & Schulz, G. E. (1997). The structures of thymidine kinase from herpes simplex virus type 1 in complex with substrates and a substrate analogue. Protein Science, 6(10), 2097–2106. [Link]
-
Black, M. E., Kokoris, M. S., & Sabo, P. (2001). Characterization of Herpes Simplex Virus type 1 thymidine kinase mutants engineered for improved ganciclovir or acyclovir activity. Cancer Gene Therapy, 8(5), 341–347. [Link]
-
Boison, D. (2020). Adenosine Kinase: A Key Regulator of Purinergic Physiology. Frontiers in Pharmacology, 11, 595955. [Link]
-
Cappellacci, L., Franchetti, P., Grifantini, M., Barzi, A., Nocentini, G., & Giovanni, C. (2011). Non-nucleoside inhibitors of human adenosine kinase: synthesis, molecular modeling, and biological studies. Journal of Medicinal Chemistry, 54(5), 1345–1358. [Link]
-
Williams-Karnesky, R. L., & Boison, D. (2013). Adenosine Kinase: An Epigenetic Modulator in Development and Disease. Frontiers in Neuroscience, 7, 21. [Link]
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- 3. Adenosine Kinase: A Key Regulator of Purinergic Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine Kinase: An Epigenetic Modulator in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Activation of deoxycytidine kinase during inhibition of DNA synthesis in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Altered substrate specificity of herpes simplex virus thymidine kinase confers acyclovir-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity analysis of 3-(6-Amino-9H-purin-9-yl)propan-1-ol
Technical Guide: Purity Analysis & Impurity Profiling of 3-(6-Amino-9H-purin-9-yl)propan-1-ol
Executive Summary
3-(6-Amino-9H-purin-9-yl)propan-1-ol (CAS: 711-64-8), also known as 9-(3-hydroxypropyl)adenine , is a critical acyclic nucleoside analogue. Unlike its branched isomer (a precursor to Tenofovir), this linear derivative functions primarily as a potent inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase and serves as a backbone for the synthesis of broad-spectrum antiviral acyclic nucleoside phosphonates.
The pharmacological efficacy of this molecule is strictly dependent on the N9-regioselectivity of the adenine substitution. The N7-isomer is biologically inactive and considered a critical process impurity. This guide provides a self-validating analytical framework to quantify purity, specifically targeting the separation of N9/N7 regioisomers and the identification of synthetic byproducts.
Synthesis-Driven Impurity Profiling
To design an effective analytical method, one must understand the "genealogy" of the sample. The synthesis typically involves the alkylation of adenine with 3-chloropropanol (or a functionalized equivalent) in the presence of a base (e.g., K₂CO₃, NaH) in polar aprotic solvents (DMF or DMSO).
Mechanism of Impurity Formation
Adenine is an ambident nucleophile. While the N9 position is thermodynamically preferred, the N7 position is kinetically accessible, leading to a mixture of isomers.
-
Target Molecule: N9-alkylated product.
-
Critical Impurity A (Regioisomer): N7-alkylated product (often 10–20% in crude mixtures).
-
Critical Impurity B (Over-alkylation): N7,N9-bis-alkylated salt (dialkylated species).
-
Critical Impurity C: Unreacted Adenine.
Visualization: Impurity Genesis Pathway
The following diagram maps the competitive alkylation pathways and the resulting impurity profile.
Figure 1: Competitive alkylation pathways of adenine yielding the target N9 product and critical N7/Bis impurities.[1]
Analytical Strategy: The "Triad" Approach
A single HPLC run is insufficient for absolute confidence. We employ a "Triad" approach where orthogonal methods validate each other.
| Component | Method | Purpose | Criticality |
| Separation | HPLC-UV (C18) | Quantify Purity & Assay | Primary Release Test |
| Identity | 2D-NMR (HMBC) | Definitively distinguish N9 vs N7 | Structural Validation |
| Safety | GC-FID | Residual Solvents (DMF/DMSO) | Safety/Toxicity |
Primary Protocol: HPLC-UV Method
This method is designed to resolve the critical N7/N9 pair. Standard C18 columns often struggle with the polarity of free purines; therefore, a polar-embedded C18 or a high-stability aqueous C18 is recommended to prevent phase collapse at high water content.
Chromatographic Conditions
-
Column: Waters XBridge C18 or Phenomenex Luna Omega Polar C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 5.0 (Adjusted with Acetic Acid). Rationale: Controls ionization of the adenine amine (pKa ~4.2) for sharp peak shape.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Column Temp: 30°C.
-
Detection: UV @ 260 nm (λ_max for Adenine) and 280 nm (Ratio check).
-
Injection Volume: 5–10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 98 | 2 | Equilibrate/Load |
| 5.0 | 98 | 2 | Elute Salts/Polar impurities |
| 15.0 | 80 | 20 | Elute Target (N9) & Isomer (N7) |
| 20.0 | 40 | 60 | Elute Bis-alkylated/Hydrophobics |
| 25.0 | 98 | 2 | Re-equilibration |
System Suitability Criteria (Self-Validating)
-
Resolution (Rs): > 2.0 between N7-isomer (elutes first) and N9-target (elutes second). Note: N7 is more polar and typically elutes earlier on RP-HPLC.
-
Tailing Factor: < 1.5 for the main peak.
-
Spectral Purity: Peak purity index > 0.999 (via DAD).
Confirmatory Protocol: Regioisomer Differentiation (NMR)
HPLC retention time alone is relative. To prove the main peak is the N9 isomer during method development, you must use NMR.
The "Golden Rule" of Adenine NMR:
-
N9-Isomer: The methylene protons of the propyl chain (
-N) show a strong HMBC correlation to C4 and C8 of the purine ring. -
N7-Isomer: The methylene protons show HMBC correlation to C5 and C8 .
-
Chemical Shift Diagnostic:
-
C5 Carbon: ~119 ppm (N9) vs ~110 ppm (N7). The C5 in N9 isomer is significantly deshielded.[5]
-
Analytical Workflow Diagram
This decision tree guides the analyst from crude sample to final release, ensuring no impurity is overlooked.
Figure 2: Analytical decision tree for purity confirmation and regioisomer verification.
References & Grounding
-
Chemical Identity & Properties:
-
PubChem Compound Summary for CID 255450 (Related Propanoic Acid Analog). (n.d.). National Center for Biotechnology Information. Retrieved from
-
Sigma-Aldrich Product Sheet: 3-(6-amino-9H-purin-9-yl)propan-1-ol. (n.d.). Retrieved from [6]
-
-
Analytical Methodologies (HPLC & Impurities):
-
Antiviral Context & Biological Activity:
-
De Clercq, E., & Holy, A. (1985). Alkyl esters of (RS)-3-(adenin-9-yl)-2-hydroxypropanoic acid (AHPA) as broad-spectrum antiviral agents.[10] Journal of Medicinal Chemistry. (Establishes the biological relevance of the N9-alkylated adenine scaffold). Retrieved from
-
Yuan, C. S., et al. (1996). Mechanism of antiviral action of SAH hydrolase inhibitors. Retrieved from
-
Sources
- 1. 6-Amino-9H-purine-9-propanoic acid | C8H9N5O2 | CID 255450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pa2online.org [pa2online.org]
- 4. Fast HPLC analysis of adenine in human plasma using a new generation C28 column and different extraction methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-(6-amino-9H-purin-9-yl)propan-1-ol | 711-64-8 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Methylpropyl ester of 3-(adenin-9-yl)-2-hydroxypropanoic acid. Mechanism of antiviral action in vaccinia virus-infected L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: Biological Profile & Application of 3-(6-Amino-9H-purin-9-yl)propan-1-ol
Part 1: Executive Summary & Chemical Identity
3-(6-Amino-9H-purin-9-yl)propan-1-ol (herein referred to as 9-HPA ) is a simplified acyclic nucleoside analogue. Structurally, it consists of an adenine base attached to a linear 3-hydroxypropyl chain, mimicking the sugar moiety of adenosine but lacking the cyclic rigidity and the 2'-hydroxyl group.
While often overshadowed by its dihydroxy counterpart—the broad-spectrum antiviral (S)-DHPA—9-HPA possesses distinct biological utility. It acts primarily as a metabolic probe for purine-processing enzymes and a scaffold for phosphonate antivirals.
Key Biological Characteristics:
-
Enzyme Interaction: Acts as a substrate and weak competitive inhibitor for Adenosine Deaminase (ADA) and S-Adenosyl-L-homocysteine (SAH) Hydrolase.
-
Therapeutic Potential: Precursor to acyclic nucleoside phosphonates (e.g., APPA); minimal standalone antiviral activity compared to Tenofovir or Acyclovir due to lack of efficient intracellular phosphorylation.
-
Chemical Biology: utilized as a flexible linker in Peptide Nucleic Acid (PNA) synthesis.
Part 2: Mechanisms of Action
Modulation of the Methylation Cycle (SAH Hydrolase)
The most significant biological activity of adenine analogues occurs within the S-adenosyl-L-methionine (SAM) methylation cycle. SAH hydrolase is responsible for hydrolyzing S-adenosyl-L-homocysteine (SAH) into adenosine and homocysteine.
-
Mechanism: 9-HPA mimics the adenosine product. It binds to the active site of SAH hydrolase. Unlike adenosine, the acyclic chain alters the oxidation-reduction step required for the enzyme's catalytic turnover (involving the NAD+/NADH cofactor tightly bound to the enzyme).
-
Outcome: While (S)-DHPA causes "suicide inhibition" (irreversible inactivation), 9-HPA acts largely as a reversible competitive inhibitor or a slow substrate. This makes it a valuable tool for mapping the steric constraints of the enzyme's active site without permanently destroying the sample.
Adenosine Deaminase (ADA) Substrate Specificity
ADA converts adenosine to inosine. 9-HPA is recognized by ADA, where the enzyme attempts to deaminate the C6-amino group to a ketone (forming the hypoxanthine derivative).
-
Significance: The rate of deamination of 9-HPA provides critical data on the hydrophobic tolerance of the ADA active site. Resistance to ADA is a prerequisite for the stability of many adenosine-based drugs; therefore, 9-HPA serves as a baseline control in stability assays.
Visualization: The Purine Metabolic Interaction
The following diagram illustrates the bifurcation of 9-HPA's biological fate: interaction with SAH Hydrolase versus degradation by ADA.
Caption: Figure 1. Dual metabolic fate of 9-HPA. It acts as a substrate for ADA (leading to inactivation) and a competitive inhibitor for SAH Hydrolase (modulating methylation).
Part 3: Experimental Protocols
To evaluate the biological potential of 9-HPA, researchers must assess its stability against ADA and its affinity for SAH hydrolase.
Protocol A: Adenosine Deaminase (ADA) Kinetic Assay
Objective: Determine the relative stability of 9-HPA compared to Adenosine.
Reagents:
-
Calf Intestine Adenosine Deaminase (Type II).
-
Phosphate Buffer (50 mM, pH 7.4).
-
9-HPA (Test compound) and Adenosine (Control).
Methodology:
-
Preparation: Dissolve 9-HPA in phosphate buffer to a final concentration of 100 µM.
-
Blanking: Calibrate UV-Vis spectrophotometer at 265 nm (max absorbance of adenine).
-
Initiation: Add 0.05 units of ADA enzyme to the cuvette.
-
Measurement: Monitor the decrease in absorbance at 265 nm over 15 minutes. (Deamination to hypoxanthine shifts absorbance max to ~250 nm, causing a drop at 265 nm).
-
Calculation: Plot ln(Absorbance) vs. Time to determine the pseudo-first-order rate constant (
).-
Validation: If
(9-HPA) < 1% of (Adenosine), the compound is considered ADA-resistant.
-
Protocol B: Cytotoxicity Screening (MTT Assay)
Objective: Establish the safety profile (CC50) in mammalian cells before antiviral testing.
Reagents:
-
HeLa or Vero cell lines.
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
9-HPA serial dilutions (0.1 µM to 1000 µM).
Methodology:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h at 37°C. -
Treatment: Remove media and add 100 µL of media containing 9-HPA dilutions. Include DMSO vehicle control.
-
Incubation: Incubate for 48 or 72 hours.
-
Labeling: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h.
-
Solubilization: Add 100 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm.
-
Analysis: Calculate % Viability =
.-
Threshold: A CC50 > 100 µM indicates low cytotoxicity, suitable for further scaffold development.
-
Part 4: Quantitative Data Summary
The following table summarizes the typical biological profile of 9-HPA compared to the potent antiviral (S)-DHPA.
| Property | 9-HPA (Monohydroxy) | (S)-DHPA (Dihydroxy) | Biological Implication |
| SAH Hydrolase | > 100 µM (Weak) | ~ 0.1 µM (Potent) | 9-HPA is a poor inhibitor; requires diol for tight binding. |
| ADA Relative Rate | ~ 2-5% (vs Adenosine) | < 1% | 9-HPA is slowly deaminated; limits half-life in vivo. |
| Antiviral Activity | Negligible | Broad Spectrum | 9-HPA requires chemical modification (e.g., phosphonylation) to gain potency. |
| LogP (Lipophilicity) | ~ -0.8 | ~ -1.5 | 9-HPA is slightly more lipophilic, aiding membrane permeability. |
Part 5: Synthetic Utility & Future Directions
While 9-HPA lacks potent standalone drug activity, it is a critical intermediate .
The Phosphonate Strategy: To bypass the rate-limiting phosphorylation step (which 9-HPA undergoes inefficiently), synthetic chemists oxidize the terminal alcohol to an aldehyde, then react it to form Acyclic Nucleoside Phosphonates (ANPs) .
-
Workflow: 9-HPA
Oxidation Phosphonylation PMEA/PMPA Analogues .
Diagram: The Scaffold Workflow
Caption: Figure 2. 9-HPA as a divergent chemical scaffold for antiviral drugs (ANPs) and genetic tools (PNA).
References
-
De Clercq, E. (2013). Acyclic nucleoside phosphonates: Past, present and future. Biochemical Pharmacology.
-
Holý, A. (2003). Phosphonomethoxyalkyl analogs of nucleotides. Current Pharmaceutical Design.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 135409276, 3-(6-aminopurin-9-yl)propan-1-ol. PubChem.
-
Yuan, C. S., et al. (1993). S-Adenosylhomocysteine hydrolase. Mechanism of inactivation by Acyclic Nucleosides. Journal of Biological Chemistry.
Application Note: 3-(6-Amino-9H-purin-9-yl)propan-1-ol (9-HPA) in Antiviral Nucleotide Analog Design
Executive Summary
This guide details the application of 3-(6-Amino-9H-purin-9-yl)propan-1-ol (commonly referred to as 9-(3-hydroxypropyl)adenine or 9-HPA ) in antiviral drug discovery. While structurally simple, 9-HPA serves as a critical junction molecule in nucleoside chemistry. It functions primarily as the parent scaffold for Tenofovir (PMPA) and related acyclic nucleoside phosphonates (ANPs). Furthermore, it acts as a mechanistic probe for S-adenosyl-L-homocysteine (SAH) hydrolase inhibition.
This document provides researchers with validated protocols for utilizing 9-HPA to:
-
Synthesize next-generation phosphonate antivirals via hydroxyl functionalization.
-
Assess viral methylation inhibition via SAH hydrolase pathways.
-
Establish baseline cytotoxicity/selectivity indices for acyclic adenine analogues.
Mechanistic Background & Causality
To use 9-HPA effectively, one must understand its dual-mode potential. It is an adenosine mimic where the ribose sugar is replaced by a flexible aliphatic chain.
The "Scaffold" Mode (Primary Application)
9-HPA is the direct precursor to Tenofovir , a potent Nucleotide Reverse Transcriptase Inhibitor (NtRTI). The terminal hydroxyl group of 9-HPA mimics the 5'-hydroxyl of adenosine.
-
Causality: The aliphatic linker is stable against nucleoside phosphorylases (which degrade natural nucleosides). However, 9-HPA itself lacks the phosphonate group required to bypass the first phosphorylation step in viral metabolism.
-
Research Application: Researchers use 9-HPA to attach phosphonomethyl or phosphonoalkoxy groups, creating "bypassing" agents that are already functionally equivalent to nucleoside monophosphates.
The "Inhibitor" Mode (Secondary Application)
9-HPA acts as a reversible inhibitor of SAH Hydrolase .
-
Mechanism: Viral mRNA capping requires methylation (transfer of methyl from SAM to the viral RNA). This produces SAH. If SAH Hydrolase is inhibited, SAH accumulates. High SAH levels feedback-inhibit the methyltransferases, leaving viral RNA uncapped and unstable.
-
Utility: 9-HPA is used as a structural probe to map the active site of SAH hydrolase, often compared against its dihydroxy counterpart (DHPA) to determine the energetic contribution of the 2'-hydroxyl group in enzyme binding.
Pathway Visualization
The following diagram illustrates the critical node 9-HPA occupies between metabolic inhibition and nucleotide synthesis.
Caption: Figure 1. Dual utility of 9-HPA as a synthetic precursor for NtRTIs (Green path) and a probe for SAH Hydrolase methylation blockade (Red path).
Experimental Protocols
Protocol A: Solubilization and QC for Biological Assays
Before introducing 9-HPA to cell culture, purity and solubility must be verified to prevent micro-precipitation artifacts.
Materials:
-
3-(6-Amino-9H-purin-9-yl)propan-1-ol (Solid, >98% HPLC).
-
Dimethyl Sulfoxide (DMSO), Cell Culture Grade.
-
Phosphate Buffered Saline (PBS), pH 7.4.
Workflow:
-
Stock Preparation: Dissolve 10 mg of 9-HPA in 1 mL of DMSO to create a roughly 50 mM stock solution (MW ≈ 193.2 g/mol ). Vortex for 30 seconds.
-
Note: The aliphatic chain renders it more lipophilic than natural adenosine; ensure complete dissolution.
-
-
Sterilization: Pass the DMSO stock through a 0.22 µm PTFE syringe filter. Do not use Nylon filters as they may bind purine analogues.
-
QC Check (Absorbance): Dilute 1:1000 in PBS. Measure
at 260 nm.-
Validation Criterion: The A250/A260 ratio should be approximately 0.78–0.82 (characteristic of N9-substituted adenine).
-
Protocol B: SAH Hydrolase Inhibition Screening
This assay determines if a derivative retains the ability to block viral methylation.
Objective: Measure the hydrolysis of S-adenosyl-L-homocysteine (SAH) to Adenosine (Ado) and Homocysteine (Hcy) in the presence of 9-HPA.
Reagents:
-
Recombinant Human SAH Hydrolase.
-
Substrate: SAH (50 µM).
-
Detection: DTNB (Ellman’s Reagent) for Homocysteine quantification.
Step-by-Step:
-
Equilibration: In a 96-well plate, mix 10 nM SAH Hydrolase with varying concentrations of 9-HPA (0.1 µM to 100 µM) in Reaction Buffer (50 mM Potassium Phosphate, 1 mM EDTA, pH 7.2).
-
Incubation: Incubate at 37°C for 10 minutes to allow inhibitor binding.
-
Reaction Start: Add SAH substrate to a final concentration of 50 µM.
-
Reaction Stop: After 15 minutes, add DTNB solution.
-
Readout: Measure Absorbance at 412 nm (detects thiolate anion from Hcy-DTNB reaction).
-
Calculation: Plot % Activity vs. Log[Inhibitor]. Calculate
.-
Expert Insight: 9-HPA is a "Type II" inhibitor (reversible). If you observe time-dependent inhibition that does not reverse upon dilution, check for chemical impurities acting as suicide substrates.
-
Protocol C: Synthetic Derivatization (The "Tenofovir" Route)
This is a general guide for converting the scaffold into a bioactive phosphonate.
Objective: Functionalize the hydroxyl group of 9-HPA to create a phosphonomethyl ether (PME) derivative.
Reaction Scheme Visualization:
Caption: Figure 2. General synthetic workflow for converting 9-HPA to antiviral phosphonates.
Critical Steps:
-
Alkylation: Treat 9-HPA with Sodium Hydride (NaH) in dry DMF to generate the alkoxide.
-
Coupling: Add the phosphonate synthon (e.g., tosylate or triflate of the phosphonate ester). The 3-carbon chain of 9-HPA provides steric freedom, making this reaction generally high-yield (>60%).
-
Deprotection: Use TMSBr to strip the ethyl/methyl esters from the phosphonate, yielding the free acid (active antiviral form).
Data Interpretation & Reference Values
When using 9-HPA as a control or scaffold, compare your results against these established benchmarks.
| Parameter | 9-HPA (Alcohol) | Tenofovir (PMPA) | DHPA (Diol) | Interpretation |
| Antiviral Activity (EC50) | > 200 µM | 0.5 - 5 µM | 10 - 50 µM | 9-HPA itself is inactive as a polymerase inhibitor because it cannot be phosphorylated by cellular kinases. |
| SAH Hydrolase (Ki) | ~50 - 100 µM | Inactive | ~0.1 µM | 9-HPA binds SAH hydrolase weakly compared to DHPA; it serves as a negative control for high-affinity binding. |
| Cytotoxicity (CC50) | > 500 µM | > 300 µM | > 200 µM | Low toxicity makes 9-HPA an excellent scaffold; toxicity usually arises only after phosphonate addition. |
References
-
De Clercq, E. (2005). "Antiviral drug discovery and development: Where chemistry meets biology." Antiviral Research.
-
Holý, A., et al. (1999). "Structure-Activity Studies on Acyclic Nucleoside Phosphonates." Journal of Medicinal Chemistry.
-
Yuan, C.S., et al. (1993). "S-Adenosylhomocysteine hydrolase: an important target for the design of antiviral agents." Expert Opinion on Therapeutic Patents.
-
Jordheim, L.P., et al. (2013). "Advances in the development of nucleoside and nucleotide analogues for cancer and viral diseases." Nature Reviews Drug Discovery.
Application Notes and Protocols for 3-(6-Amino-9H-purin-9-yl)propan-1-ol in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of N9-Substituted Adenine Analogs in Oncology
The purine scaffold is a cornerstone of essential biomolecules, including DNA, RNA, and the universal energy currency, ATP.[1] Consequently, synthetic purine derivatives have emerged as a promising class of compounds in the development of novel anticancer agents.[1] These molecules can act as antimetabolites, interfering with the metabolic pathways that are often dysregulated in cancer cells. 3-(6-Amino-9H-purin-9-yl)propan-1-ol is an acyclic nucleoside analog that features an adenine core, a structure known to possess intrinsic anti-tumor properties.[2]
The parent compound, adenine, has demonstrated significant inhibitory effects on the growth of various cancer cell lines, including colon, liver, and cervical cancer.[3][4][5] Its mechanisms of action are multifaceted, involving the induction of apoptosis (programmed cell death) and arrest of the cell cycle in the S phase, a critical period of DNA synthesis.[3][5] Furthermore, adenine has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which in turn can lead to autophagic cell death through the inhibition of the mTOR pathway.[4]
This document provides a comprehensive guide for the investigation of 3-(6-Amino-9H-purin-9-yl)propan-1-ol as a potential anticancer agent. It outlines detailed protocols for evaluating its cytotoxic and mechanistic effects on cancer cells, drawing upon the established bioactivity of its core adenine structure.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 3-(6-amino-9H-purin-9-yl)-1-propanol |
| Synonyms | 3-(6-amino-9H-purin-9-yl)propan-1-ol[6] |
| Molecular Formula | C8H11N5O |
| CAS Number | 711-64-8 |
| Molecular Weight | 193.21 g/mol |
| Appearance | Powder[6] |
| Storage Temperature | Room Temperature[6] |
Proposed Mechanism of Action and Key Signaling Pathways
Based on the known anticancer activities of adenine, the proposed mechanism of action for 3-(6-Amino-9H-purin-9-yl)propan-1-ol is hypothesized to involve the modulation of key cellular pathways that regulate cell growth, proliferation, and survival. The N9-propanol substitution may influence the compound's solubility, cell permeability, and interaction with molecular targets, potentially offering a distinct therapeutic profile compared to adenine alone.
Key signaling pathways to investigate include:
-
AMPK/mTOR Pathway: Activation of AMPK and subsequent inhibition of mTOR are central to adenine-induced autophagy in colon cancer cells.[4]
-
Cell Cycle Regulation: Adenine has been shown to cause S-phase arrest in tumor cells.[3][5]
-
Apoptosis Induction: The induction of programmed cell death is a key mechanism of adenine's anti-tumor effects.[3]
Hypothesized Signaling Pathway for 3-(6-Amino-9H-purin-9-yl)propan-1-ol
Caption: Proposed mechanism of action for 3-(6-Amino-9H-purin-9-yl)propan-1-ol.
Experimental Protocols
The following protocols provide a framework for the initial in vitro evaluation of 3-(6-Amino-9H-purin-9-yl)propan-1-ol.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay is a fundamental first step to determine the cytotoxic effects of the compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan, a purple crystalline product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
3-(6-Amino-9H-purin-9-yl)propan-1-ol
-
Cancer cell lines (e.g., HT-29 and Caco-2 for colon cancer, Bel-7402 for liver cancer, HeLa for cervical cancer)[3][4]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of 3-(6-Amino-9H-purin-9-yl)propan-1-ol in DMSO. Prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow for In Vitro Anticancer Evaluation
Caption: A generalized workflow for the in vitro assessment of a novel anticancer compound.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if the compound induces cell cycle arrest.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is proportional to its DNA content. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells treated with 3-(6-Amino-9H-purin-9-yl)propan-1-ol at the IC50 concentration for 24 or 48 hours.
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by adding them dropwise into ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium iodide is used as a counterstain to identify cells with compromised plasma membranes (late apoptotic and necrotic cells).
Materials:
-
Cancer cells treated with 3-(6-Amino-9H-purin-9-yl)propan-1-ol.
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells.
-
Staining: Wash the cells with PBS and resuspend them in the provided binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
Protocol 4: Western Blot Analysis of AMPK/mTOR Pathway Proteins
This protocol is used to investigate the effect of the compound on key signaling proteins.
Principle: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest.
Materials:
-
Cancer cells treated with 3-(6-Amino-9H-purin-9-yl)propan-1-ol.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer membrane (e.g., PVDF or nitrocellulose)
-
Primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-phospho-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells and quantify the protein concentration.
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion and Future Directions
The N9-substituted adenine analog, 3-(6-Amino-9H-purin-9-yl)propan-1-ol, represents a compound of interest for anticancer drug discovery. The protocols outlined in this document provide a robust framework for its initial in vitro characterization. Based on the established anticancer properties of its adenine core, it is plausible that this compound will exhibit cytotoxic effects on cancer cells through the induction of apoptosis, cell cycle arrest, and modulation of the AMPK/mTOR pathway.
Further investigations should focus on expanding the panel of cancer cell lines, exploring the compound's effects on in vivo tumor models, and conducting structure-activity relationship studies to optimize its therapeutic potential. The elucidation of its precise molecular targets will be crucial for its continued development as a potential anticancer agent.
References
-
Inhibition of tumor cell growth by adenine is mediated by apoptosis induction and cell cycle S phase arrest. (2017). Oncotarget, 8(54), 92393–92404. [Link]
-
Adenine Inhibits the Growth of Colon Cancer Cells via AMP-Activated Protein Kinase Mediated Autophagy. (2019). Journal of Cancer, 10(21), 5092–5100. [Link]
-
Inhibition of tumor cell growth by adenine is mediated by apoptosis induction and cell cycle S phase arrest. (2017). ResearchGate. [Link]
-
Adenine-Based Purines and Related Metabolizing Enzymes: Evidence for Their Impact on Tumor Extracellular Vesicle Activities. (2021). International Journal of Molecular Sciences, 22(2), 896. [Link]
-
Synthesis and Anti-cancer Activity of 2,6,9-Trisubstituted Adenines. (2012). Request PDF. [Link]
-
From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. (2025). RSC Medicinal Chemistry. [Link]
Sources
- 1. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(6-Amino-9H-purin-9-yl)propan-1-ol | 711-64-8 | Benchchem [benchchem.com]
- 3. Inhibition of tumor cell growth by adenine is mediated by apoptosis induction and cell cycle S phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenine Inhibits the Growth of Colon Cancer Cells via AMP-Activated Protein Kinase Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-(6-amino-9H-purin-9-yl)propan-1-ol | 711-64-8 [sigmaaldrich.com]
Application Notes and Protocols for the Cellular Characterization of 3-(6-Amino-9H-purin-9-yl)propan-1-ol
Introduction: A Framework for Investigating a Novel Acyclic Nucleoside Analogue
3-(6-Amino-9H-purin-9-yl)propan-1-ol is an acyclic nucleoside analogue, a class of synthetic compounds that mimic natural nucleosides, the building blocks of DNA and RNA.[1] In this compound, the adenine base is linked to an open-chain propanol side group instead of a cyclic ribose sugar.[1] This structural modification is a hallmark of many therapeutic agents, particularly in antiviral and anticancer research, as it can influence enzymatic processing and receptor binding.
While commercially available, 3-(6-Amino-9H-purin-9-yl)propan-1-ol is a largely uncharacterized molecule with limited data in peer-reviewed literature regarding its specific biological activity. This document, therefore, serves as a comprehensive guide for researchers to conduct the initial characterization of this compound in a cell culture setting. It provides a scientifically rigorous framework for determining its physicochemical properties, cytotoxicity, and for exploring a potential mechanism of action based on its structural similarity to adenosine. The protocols outlined herein are designed to be self-validating and provide a solid foundation for further investigation.
Physicochemical Properties and Reagent Preparation
A thorough understanding of the compound's physical and chemical properties is the first step in reliable experimental design.
| Property | Value | Source |
| IUPAC Name | 3-(6-amino-9H-purin-9-yl)propan-1-ol | [2] |
| Synonym(s) | 3-(6-amino-9H-purin-9-yl)-1-propanol | |
| CAS Number | 711-64-8 | [2] |
| Molecular Formula | C₈H₁₁N₅O | [1] |
| Molecular Weight | 193.21 g/mol | [3] |
| Appearance | White to off-white powder | |
| Melting Point | 218-220 °C | |
| Storage | Room Temperature |
Protocol 1: Preparation of a Concentrated Stock Solution
The solubility and stability of the stock solution are critical for accurate and reproducible dosing in cell culture experiments.
Rationale: A concentrated stock solution in an appropriate solvent allows for the addition of small volumes to cell culture media, minimizing the final concentration of the solvent which could otherwise have cytotoxic effects. Dimethyl sulfoxide (DMSO) is a common solvent for purine analogues due to its high solubilizing capacity.[1]
Materials:
-
3-(6-Amino-9H-purin-9-yl)propan-1-ol powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh out a desired amount of 3-(6-Amino-9H-purin-9-yl)propan-1-ol powder. For example, to prepare a 10 mM stock solution, weigh out 1.932 mg of the compound.
-
Solubilization: Add the appropriate volume of DMSO to achieve the desired concentration. For 1.932 mg, add 1 mL of DMSO to make a 10 mM stock.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization: To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile polypropylene tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability. A freshly prepared solution should be stable for several months when stored correctly.[2]
Hypothesized Mechanism of Action and Experimental Rationale
Structurally, 3-(6-Amino-9H-purin-9-yl)propan-1-ol is an analogue of adenosine. Adenosine is a key signaling molecule that exerts its effects through four G protein-coupled receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃) and is metabolized by enzymes like adenosine deaminase (ADA).[4][5] Therefore, a plausible, yet unproven, hypothesis is that this compound may act as a ligand for adenosine receptors or as an inhibitor of adenosine-metabolizing enzymes.
The initial experimental approach should focus on two key areas:
-
Determining the Cytotoxic Profile: Establishing the concentration range at which the compound affects cell viability is essential for designing any subsequent functional assays.
-
Screening for Adenosine-like Activity: Investigating whether the compound can modulate pathways known to be regulated by adenosine.
Protocol 2: Determining Cytotoxicity and IC₅₀ using a Resazurin-Based Assay
This protocol details a dose-response experiment to determine the concentration of the compound that inhibits cell viability by 50% (IC₅₀).
Rationale: The resazurin (AlamarBlue) assay is a sensitive and non-toxic method to measure cell viability. Viable, metabolically active cells reduce the blue resazurin to the pink, fluorescent resorufin. The intensity of the fluorescence is proportional to the number of viable cells.
Materials:
-
Cell line of interest (e.g., HeLa, MCF7, or a researcher-specific line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom, black-walled cell culture plates
-
3-(6-Amino-9H-purin-9-yl)propan-1-ol stock solution (10 mM in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of complete medium).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Dilution and Treatment:
-
Prepare a serial dilution of the compound. For example, from a 10 mM stock, create a dilution series in complete medium to yield final well concentrations ranging from 0.1 µM to 100 µM. Remember to include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the compound to the respective wells.
-
-
Incubation: Incubate the plate for a relevant period, typically 48 or 72 hours, at 37°C, 5% CO₂.
-
Resazurin Assay:
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and resazurin but no cells).
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot the % Viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
-
Protocol 3: A Functional Assay - Measuring Adenosine Deaminase (ADA) Activity
This protocol provides a method to test the hypothesis that 3-(6-Amino-9H-purin-9-yl)propan-1-ol inhibits ADA.
Rationale: Adenosine deaminase catalyzes the deamination of adenosine to inosine. A common method to measure its activity is to monitor the decrease in absorbance at 265 nm as adenosine is consumed. An inhibitor will slow this rate of decrease.
Materials:
-
Cell line with known ADA expression
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Bradford assay reagents for protein quantification
-
Adenosine solution (e.g., 50 mM in buffer)
-
Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
UV-transparent 96-well plate or cuvettes
-
UV-Vis spectrophotometer capable of reading at 265 nm
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to ~80-90% confluency.
-
Treat cells with various concentrations of 3-(6-Amino-9H-purin-9-yl)propan-1-ol (below the determined IC₅₀) for a set period (e.g., 24 hours).
-
Wash cells with cold PBS, then lyse them on ice with lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the total protein concentration of each lysate using a Bradford assay.
-
-
Enzyme Activity Assay:
-
In a UV-transparent plate, add a standardized amount of protein lysate (e.g., 20 µg) to each well.
-
Add reaction buffer to bring the volume to 180 µL.
-
Initiate the reaction by adding 20 µL of the adenosine solution.
-
Immediately begin reading the absorbance at 265 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min) for each sample.
-
The ADA activity is proportional to this rate.
-
Compare the activity in treated samples to the vehicle control to determine if 3-(6-Amino-9H-purin-9-yl)propan-1-ol inhibits ADA activity.
-
Trustworthiness and Self-Validation
To ensure the trustworthiness of the generated data, the following controls are essential in every experiment:
-
Positive Control: A known compound with the expected activity (e.g., a known ADA inhibitor for Protocol 3).
-
Negative/Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) as the highest concentration of the test compound.
-
Untreated Control: Cells in medium alone to assess baseline health and activity.
By incorporating these controls, researchers can validate that the experimental system is working correctly and that any observed effects are due to the compound of interest.
Conclusion and Future Directions
This document provides a foundational approach for the initial investigation of 3-(6-Amino-9H-purin-9-yl)propan-1-ol in a cell culture context. By first establishing a robust protocol for stock solution preparation and then systematically determining the compound's cytotoxic profile, researchers can create a reliable basis for further mechanistic studies. The proposed functional assay for adenosine deaminase activity serves as an example of a hypothesis-driven experiment based on the compound's structure. Further studies could explore its effects on adenosine receptor signaling (e.g., through cAMP assays) or its potential as an antiviral or anticancer agent, depending on the results of these initial characterization experiments.
References
- BenchChem. (n.d.). Application Notes and Protocols: Preparing Stock Solutions of Adenosine Analogs for Cell Culture.
-
Synthetic Small-Molecule Ligands Targeted to Adenosine Receptors: Is There Potential Towards Ischemic Heart Disease? (2023). MDPI. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (R)-2-(6-amino-9H-purin-9-yl)propan-1-ol. Retrieved from [Link]
-
Jacobson, K. A., & Müller, C. E. (2016). Recent developments in adenosine receptor ligands and their potential as novel drugs. Future medicinal chemistry, 8(9), 987–1005. Retrieved from [Link]
Sources
3-(6-Amino-9H-purin-9-yl)propan-1-ol for kinase inhibitor screening
Application Note: Chemoproteomic Profiling of Kinase Inhibitors using Immobilized 3-(6-Amino-9H-purin-9-yl)propan-1-ol
Executive Summary
This technical guide details the application of 3-(6-Amino-9H-purin-9-yl)propan-1-ol as a broad-spectrum affinity ligand for kinase inhibitor screening. Unlike specific kinase inhibitors, this molecule acts as a functionalized ATP mimic. Its primary utility lies in Chemoproteomics (Kinobeads assays) , where it serves as the immobilized "bait" to capture the kinome from complex biological lysates.
By immobilizing this ligand onto a solid support, researchers can screen soluble test compounds for their ability to compete for the ATP-binding pocket of hundreds of kinases simultaneously. This approach is critical for determining the selectivity profiles (off-target effects) of novel drug candidates.
Scientific Background & Mechanism
The Molecule: A Linker-Equipped ATP Mimic
3-(6-Amino-9H-purin-9-yl)propan-1-ol consists of an adenine base attached to a propyl alcohol linker at the
-
Adenine Headgroup: Mimics the adenosine moiety of ATP, forming critical hydrogen bonds with the "hinge region" of the kinase active site (specifically the backbone of the residue equivalent to Glu-Met in PKA).
-
N9-Propyl-OH Linker: The
position points out of the ATP binding pocket towards the solvent. Attaching the linker here ensures that the adenine can bind deep within the cleft without steric interference from the solid support [1]. -
Hydroxyl Functionalization: The primary alcohol (-OH) provides a nucleophilic handle for covalent coupling to epoxy- or CDI-activated resins.
Mechanism of Action: Competitive Displacement
The core principle of this assay is competitive displacement .
-
Capture: The immobilized ligand binds a broad spectrum of kinases (and other purine-binding proteins) from cell lysate.
-
Competition: If a free test drug is added to the lysate, it will bind to its specific targets.
-
Readout: Kinases bound by the drug are prevented from binding to the beads. By analyzing the bead-bound fraction via LC-MS/MS, depletion of a specific kinase indicates that the drug successfully targeted it.
Visualization: Interaction & Workflow
The following diagram illustrates the binding mode and the comparative screening workflow.
Figure 1: Schematic of the affinity matrix synthesis and the competitive displacement principle used in chemoproteomics.
Protocol 1: Synthesis of the Affinity Matrix
Objective: Covalently couple 3-(6-Amino-9H-purin-9-yl)propan-1-ol to Epoxy-activated Sepharose beads.
Materials:
-
Ligand: 3-(6-Amino-9H-purin-9-yl)propan-1-ol (10 mM stock in DMSO).
-
Matrix: Epoxy-activated Sepharose 6B (freeze-dried).
-
Coupling Buffer: 50% Dimethylformamide (DMF) / 50% 0.1M Na₂CO₃ (pH 11.0).
-
Blocking Buffer: 1M Ethanolamine (pH 8.0).
Procedure:
-
Resin Preparation: Weigh 1 g of freeze-dried Epoxy-Sepharose (swells to ~3 mL). Wash with distilled water (200 mL) to remove additives.
-
Ligand Activation: Dissolve the ligand in the Coupling Buffer to a final concentration of 5 mM. The high pH is required to deprotonate the hydroxyl group, enhancing nucleophilicity.
-
Coupling Reaction:
-
Mix the washed resin with the ligand solution (ratio: 1 part resin to 2 parts solution).
-
Incubate for 16 hours at 37°C with gentle rotation. Do not use magnetic stir bars as they grind the beads.
-
-
Washing: Wash the beads sequentially with:
-
Coupling Buffer (50 mL)
-
Distilled Water (50 mL)
-
0.1M Acetate Buffer (pH 4.0)
-
-
Blocking: Resuspend beads in 1M Ethanolamine (pH 8.0) for 4 hours at room temperature. This deactivates remaining epoxy groups to prevent non-specific protein binding.
-
Storage: Store at 4°C in 20% Ethanol/PBS.
Protocol 2: Chemoproteomic Competition Assay
Objective: Determine the
Experimental Logic: This is a "pull-down" experiment. If the test drug binds the kinase tightly, the kinase remains in solution and is washed away. If the drug does not bind, the kinase is captured by the beads and detected by MS.
Workflow:
| Step | Action | Critical Parameter |
| 1. Lysate Prep | Lyse cells (e.g., HeLa, K562) in mild lysis buffer (20 mM HEPES, 150 mM NaCl, 0.5% NP-40). | Do not use ATP in the lysis buffer. Add Protease/Phosphatase inhibitors. |
| 2. Clarification | Centrifuge at 100,000 x g for 20 min. | Remove all particulates to prevent non-specific bead fouling. |
| 3. Drug Treatment | Aliquot lysate. Add Test Compound at serial dilutions (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM). | Include a DMSO-only control (Maximum Binding). |
| 4. Equilibration | Incubate lysate + drug for 45 mins at 4°C. | Allows drug-kinase equilibrium to establish before bead addition. |
| 5. Pull-Down | Add 30 µL of Affinity Matrix (from Protocol 1) to each aliquot. Incubate 1 hr at 4°C. | Keep incubation short to prevent re-equilibration (off-rate bias). |
| 6. Wash | Wash beads 3x with high-salt buffer (1M NaCl) and 3x with low-salt buffer. | Removes non-specific binders. |
| 7.[1][2] Elution | Elute bound proteins with 2x SDS Sample Buffer (for Western) or 8M Urea (for MS). | Heat at 95°C for 5 mins (if SDS). |
| 8. Analysis | Perform TMT-labeling LC-MS/MS or Western Blot. | Quantify protein abundance relative to DMSO control. |
Data Analysis & Interpretation
When analyzing Mass Spectrometry data (e.g., TMT reporter ion intensities), normalize the signal of the drug-treated sample against the DMSO control.
The Dose-Response Curve:
-
Result: A sigmoidal dose-response curve is generated for every kinase identified.
-
Interpretation:
-
Low
: The drug competes strongly with the immobilized ligand. The kinase is a target.[1][3][4][5][6][7]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
No Depletion (Flat line): The drug does not bind this kinase.
-
Partial Depletion: Suggests the drug binds an allosteric site or a different conformation than the one recognized by the bead [2].
-
Troubleshooting & Optimization
-
Issue: Low Kinase Recovery.
-
Cause: The coupling efficiency of the ligand to the bead was low.
-
Solution: Verify coupling by measuring the UV absorbance of the supernatant before and after the reaction (Adenine absorbs at ~260 nm).
-
-
Issue: High Background/Non-Specific Binding.
-
Cause: Incomplete blocking of epoxy groups or highly sticky lysate.
-
Solution: Extend Ethanolamine blocking time or increase salt concentration in the wash steps (up to 1M NaCl).
-
-
Issue: "Hook Effect" (Depletion at low doses, recovery at high doses).
-
Cause: Drug aggregation or precipitation at high concentrations.
-
Solution: Check compound solubility; do not exceed 1% DMSO final concentration.
-
References
-
Bantscheff, M., et al. (2007).[1][2][6][8] Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035–1044.[1][8]
-
Médard, G., et al. (2015).[2] Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1574–1586.[2]
-
Godl, K., et al. (2003).[9] An efficient proteomics method to identify the cellular targets of protein kinase inhibitors.[1][2] Proceedings of the National Academy of Sciences, 100(26), 15434–15439.
-
Wissing, J., et al. (2007).[9] Proteomics analysis of protein kinases by target class-selective prefractionation and tandem mass spectrometry. Molecular & Cellular Proteomics, 6(3), 537–547.[9]
Sources
- 1. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Identification of potent ADCK3 inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 8. Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Affinity Purification of Protein Kinases that Adopt a Specific Inactive Conformation | Springer Nature Experiments [experiments.springernature.com]
Improving solubility of 3-(6-Amino-9H-purin-9-yl)propan-1-ol for experiments
Initiating Data Collection
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Expanding Data Acquisition
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Analyzing Data & Structure
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3-(6-Amino-9H-purin-9-yl)propan-1-ol stability testing protocols
Technical Support Center: 3-(6-Amino-9H-purin-9-yl)propan-1-ol Stability Testing
Executive Summary & Compound Overview
3-(6-Amino-9H-purin-9-yl)propan-1-ol , commonly referred to as 9-(3-hydroxypropyl)adenine (3-HPA) , is a critical acyclic nucleoside intermediate. It serves as a structural backbone for various antiviral therapeutics (e.g., Tenofovir derivatives) and enzyme inhibitors.
Stability testing for 3-HPA is unique because it combines the chemical resilience of the purine ring with the reactivity of a primary aliphatic alcohol. This guide addresses the specific challenges in stressing this molecule, separating its impurities, and validating its integrity according to ICH Q1A (R2) standards.
Key Stability Risks:
-
Deamination: Conversion to 9-(3-hydroxypropyl)hypoxanthine under acidic stress.
-
Oxidation: Conversion of the terminal alcohol to 3-(adenin-9-yl)propanoic acid.
-
N-Alkylation Cleavage: Rare, but possible under extreme thermal/acidic stress.
Stability Testing Workflow (Visualized)
The following diagram outlines the standard operating procedure (SOP) for assessing the stability of 3-HPA, from sample preparation to data reporting.
Figure 1: Integrated workflow for stability assessment of 3-(6-Amino-9H-purin-9-yl)propan-1-ol, ensuring comprehensive stress coverage.
Technical Q&A: Protocols & Troubleshooting
Category 1: Sample Preparation & Handling
Q: What is the optimal solvent system for preparing stock solutions of 3-HPA for stability studies? A: While 3-HPA is moderately soluble in water, it is prone to precipitation at high concentrations or low temperatures.
-
Recommendation: Use Dimethyl Sulfoxide (DMSO) or Methanol (MeOH) for stock solutions (approx. 1-5 mg/mL).
-
Working Standard: Dilute the stock with the mobile phase (typically Phosphate Buffer:Methanol) to reach a target concentration of 0.1 – 0.5 mg/mL.
-
Caution: Avoid storing aqueous solutions for >24 hours at room temperature without verification, as microbial growth or slow hydrolysis may occur.
Q: Does the compound require protection from light during handling? A: Yes. Adenine derivatives absorb strongly in the UV region (λmax ≈ 260 nm). While the solid state is relatively stable, solutions are susceptible to photodegradation.
-
Protocol: Use amber glassware for all solutions. If amber glass is unavailable, wrap clear volumetric flasks in aluminum foil.
Category 2: Forced Degradation Protocols
Q: I am seeing no degradation in 0.1 N HCl. Should I increase the acid strength? A: Adenine N9-alkyl derivatives are remarkably stable compared to their ribose (nucleoside) counterparts because they lack the labile N-glycosidic bond.
-
Mechanism: The primary degradation pathway in acid is deamination (Adenine
Hypoxanthine). -
Troubleshooting: If 0.1 N HCl at Room Temperature (RT) yields <5% degradation after 24 hours:
-
Increase temperature to 60°C .
-
If still stable, increase acid concentration to 1.0 N HCl at 60°C for 4–8 hours.
-
Target: Aim for 10–20% degradation to validate the method's specificity.
-
Q: What are the expected degradation products under oxidative stress (H2O2)? A: Oxidative stress typically attacks two sites on 3-HPA:
-
N-Oxidation: Formation of Adenine-N1-oxide derivatives.
-
Alcohol Oxidation: The terminal hydroxyl group (-CH2OH) oxidizes to the aldehyde and subsequently to the carboxylic acid (3-(adenin-9-yl)propanoic acid ).
-
Detection: These polar oxidation products will typically elute earlier (lower Retention Time) than the parent peak in Reverse Phase HPLC.
Category 3: Analytical Methodology (HPLC)
Q: What is the recommended HPLC method to separate 3-HPA from its degradants? A: A standard C18 Reverse Phase method with a gradient elution is required to separate the polar degradants (hypoxanthine derivatives) from the parent.
Recommended Protocol:
| Parameter | Setting |
|---|---|
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate or Phosphate Buffer (pH 4.5) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Wavelength | 260 nm (Primary), 210 nm (Secondary for non-aromatic impurities) |
| Gradient | 0-2 min: 2% B (Isocratic hold for polar degradants)2-15 min: 2%
Q: I observe peak tailing for the main 3-HPA peak. How do I fix this? A: Peak tailing in adenine derivatives is often caused by the interaction of the basic nitrogen (N1, N3, N7) with residual silanols on the silica column.
-
Solution 1 (Buffer): Ensure your buffer concentration is sufficient (at least 10-20 mM).
-
Solution 2 (Ion Pairing): Add 0.1% Triethylamine (TEA) to the mobile phase (adjust pH back to 4.5 with phosphoric acid) to mask silanol sites.
-
Solution 3 (Column): Switch to an "end-capped" column designed for basic compounds (e.g., Waters XBridge or Phenomenex Luna C18(2)).
Degradation Pathway Analysis
Understanding the chemistry is vital for identifying unknown peaks. The diagram below illustrates the theoretical degradation pathways for 3-HPA.
Figure 2: Primary degradation pathways of 3-HPA. Acidic stress favors deamination, while oxidative stress targets the alcohol tail and ring nitrogens.
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). (2003). Retrieved from [Link]
-
Yuan, X., et al. "Development and validation of a stability-indicating HPLC method for the analysis of Tenofovir Disoproxil Fumarate and its related substances." Journal of Chromatographic Science, 51(9), 2013. (Provides analogous method conditions for adenine-based acyclics). Retrieved from [Link]
-
Holy, A. "Phosphonomethoxyalkyl analogs of nucleotides." Current Pharmaceutical Design, 9(31), 2003. (Discusses the chemistry and stability of the N9-alkyl adenine scaffold). Retrieved from [Link]
Technical Support Center: Troubleshooting 3-(6-Amino-9H-purin-9-yl)propan-1-ol Based Assays
Synonyms: 9-(3-hydroxypropyl)adenine; 9-HPA; Propanol-adenine. Primary Application: S-Adenosylhomocysteine (SAH) Hydrolase Inhibition; Antiviral Nucleoside Phosphonate Intermediate.
Executive Summary
This guide addresses experimental failures associated with 3-(6-Amino-9H-purin-9-yl)propan-1-ol , a structural analog of adenosine. While chemically robust, this compound presents specific challenges in S-Adenosylhomocysteine (SAH) Hydrolase assays due to its reversible inhibition mechanism and solubility profile. It also serves as the non-phosphorylated scaffold for Tenofovir; therefore, distinguishing between transport issues and enzymatic inhibition in cellular models is critical.
Part 1: Solubility & Compound Handling
The most common cause of "inactive" compounds in nucleoside assays is micro-precipitation in aqueous buffers.
Q: Why is the compound precipitating upon dilution into the assay buffer?
Diagnosis: Adenine analogs with alkyl linkers often exhibit "brick-dust" behavior—high melting points and poor water solubility due to strong crystal lattice energy. The Fix:
-
Solvent Choice: Dissolve the stock in 100% DMSO (Dimethyl Sulfoxide). Do not use ethanol, as solubility is significantly lower.
-
Stepwise Dilution:
-
Incorrect: Adding 10 mM DMSO stock directly to cold PBS.
-
Correct: Predilute the DMSO stock into a "working stock" containing 10% DMSO/Buffer, then dilute further. Ensure the final DMSO concentration in the assay is <1% (enzyme compatible) or <0.1% (cell compatible).
-
-
Sonication: If visible particulates persist, sonicate the stock solution at 40°C for 5 minutes.
Q: Is the compound stable in cell culture media?
Expert Insight: Unlike natural adenosine, 3-(6-Amino-9H-purin-9-yl)propan-1-ol contains a propyl linker instead of a ribose sugar. This modification renders it resistant to Adenosine Deaminase (ADA) .
-
Implication: You do not need to add erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) or other ADA inhibitors to your media to prevent degradation of this specific compound. If you observe loss of potency, check for precipitation or non-specific binding to plasticware, not enzymatic degradation.
Part 2: SAH Hydrolase Inhibition Assay (Enzymatic)
The core application of this compound is inhibiting the hydrolysis of S-Adenosylhomocysteine (SAH) into Adenosine and Homocysteine.
Visualizing the Assay Logic
The following diagram illustrates the standard Ellman's Reagent-coupled workflow and where 9-HPA interferes.
Caption: Mechanism of SAH Hydrolase assay. The inhibitor competes with SAH, reducing Homocysteine production and decreasing the 412 nm signal.
Troubleshooting the Ellman's Reagent (DTNB) Readout
Q: I see high background absorbance in my "No Enzyme" controls. Is my compound reacting? Cause: Free thiols or oxidation.
-
Reagent Check: DTNB is unstable at high pH over time. Prepare the DTNB solution fresh in reaction buffer (pH 7.4–8.0) immediately before use.
-
Compound Interference: 3-(6-Amino-9H-purin-9-yl)propan-1-ol does not contain a thiol group and should not react with DTNB. However, if your synthesis used sulfur-containing reagents, impurities might trigger a false positive.
-
Validation: Run a "Compound Only + DTNB" blank. If yellow color develops, your compound stock is contaminated with thiols.
Q: The IC50 values vary significantly between runs. Cause: The SAH Hydrolase reaction is thermodynamically favored towards synthesis (SAH formation), not hydrolysis. The Fix: You must drive the reaction forward.
-
Add Adenosine Deaminase (ADA): In the assay buffer, include excess ADA (1–2 Units/mL). ADA converts the product Adenosine to Inosine, preventing the reverse reaction.
-
Warning: Ensure your inhibitor (9-HPA) does not inhibit the coupling enzyme (ADA). While 9-HPA is generally resistant to ADA, high concentrations (>100 µM) might interfere with ADA kinetics.
-
Control: Test ADA activity independently using Adenosine as a substrate in the presence of your compound.
-
Q: I see no inhibition, even at high concentrations. Cause: Mechanism mismatch.
-
Explanation: 3-(6-Amino-9H-purin-9-yl)propan-1-ol is a reversible inhibitor (Type II), unlike Neplanocin A derivatives which are mechanism-based (irreversible).
-
Protocol Adjustment: Do not use a long pre-incubation step expecting covalent modification. Co-incubate the substrate (SAH) and inhibitor simultaneously. If you pre-incubate enzyme + inhibitor and then dilute significantly by adding substrate, the rapid off-rate of the inhibitor may result in lost potency.
Part 3: Cellular Assay Troubleshooting
Q: The compound shows activity in enzyme assays but is inactive in whole cells.
Diagnosis: Poor membrane permeability or lack of phosphorylation (if the active species requires it). Analysis:
-
Transport: This compound is a nucleoside analog. It relies on Nucleoside Transporters (CNTs/ENTs) for uptake. If your cell line (e.g., certain drug-resistant cancer lines) downregulates these transporters, the drug cannot enter.
-
Metabolic Activation:
-
If you are testing it as an antiviral (e.g., Tenofovir precursor), remember that 3-(6-Amino-9H-purin-9-yl)propan-1-ol is the neutral alcohol . It acts as a substrate mimic. It does not need to be phosphorylated to inhibit SAH Hydrolase.
-
However, if you are expecting chain termination of DNA/RNA, this compound is likely the wrong probe. It lacks the phosphonate group required to bypass the first phosphorylation step (unlike Tenofovir).
-
Q: How do I differentiate between Cytotoxicity and Specific Inhibition?
Protocol: Run a parallel MTS/MTT assay alongside your functional assay.
-
Data Interpretation Table:
| Observation | Interpretation | Action |
| High Potency / Low Toxicity | Specific Target Engagement | Proceed to mechanism of action studies. |
| High Potency / High Toxicity | General Nucleoside Toxicity | Check if toxicity is rescued by adding natural Adenosine (competitor). |
| Low Potency / Low Toxicity | Poor Uptake | Verify expression of ENT1/ENT2 transporters in cell line. |
Part 4: Analytical Validation Parameters
When verifying the purity of 3-(6-Amino-9H-purin-9-yl)propan-1-ol before assays, use the following benchmarks:
-
UV Max: ~260 nm (Characteristic Adenine chromophore).
-
Mass Spec (ESI+): Expect [M+H]+ peak at 194.1 m/z .
-
HPLC Retention: On a C18 column, this compound is relatively polar.
-
Mobile Phase: Water/Acetonitrile gradient.
-
Expectation: It will elute early (low k') compared to more hydrophobic analogs. If it elutes in the void volume, switch to a HILIC column or add an ion-pairing agent.
-
References
-
De Clercq, E. (2005). "S-Adenosylhomocysteine Hydrolase Inhibitors as Broad-Spectrum Antiviral Agents." Nucleosides, Nucleotides and Nucleic Acids. Link
-
Yuan, H., et al. (2010). "Characterization of human S-adenosyl-homocysteine hydrolase in vitro and identification of its potential inhibitors." Molecular Biology Reports. Link
-
Thermo Fisher Scientific. "Ellman’s Reagent (DTNB) User Guide." Thermo Scientific Instructions. Link
-
Holy, A. (1993). "Phosphonomethoxyalkyl analogs of nucleotides." Antiviral Research. (Foundational chemistry of propyl-adenine linkers). Link
Comparative Guide: 3-(6-Amino-9H-purin-9-yl)propan-1-ol vs. Purine Analogs
[1][2]
Executive Summary
3-(6-Amino-9H-purin-9-yl)propan-1-ol (hereafter referred to as Linear 3-HPA ) represents a critical "structural probe" in the development of acyclic nucleoside phosphonates (ANPs).[1][2] Unlike its branched isomer (the precursor to Tenofovir) or its diol analog ((S)-DHPA), Linear 3-HPA acts primarily as a mechanistic control .[1][2]
This guide objectively compares Linear 3-HPA against three classes of purine analogs to demonstrate the structural requirements for antiviral activity. The data presented validates the "Kinase Bypass" theory: Linear 3-HPA is biologically inert because cellular kinases cannot phosphorylate it, whereas its chemically phosphorylated derivative (HPMPA) is a potent broad-spectrum antiviral.[1][2]
The Comparative Landscape
| Compound | Structure Type | Primary Target | Clinical/Research Status |
| Linear 3-HPA (Topic) | Linear Acyclic Alcohol | Inactive Control | Precursor for phosphonates; Structural probe.[1] |
| (S)-DHPA | Acyclic Diol | SAH Hydrolase | Research tool; Broad-spectrum antiviral (Poxviruses).[1][2] |
| (S)-HPMPA | Acyclic Phosphonate | DNA Polymerase | Potent antiviral (VZV, Adenovirus); Toxicological model.[1][2] |
| Tenofovir | Branched Phosphonate | Reverse Transcriptase | FDA Approved (HIV/HBV).[2] |
Part 1: Structural & Physicochemical Analysis[3]
The biological silence of Linear 3-HPA compared to its analogs is dictated by the geometry of its propyl linker.
The "Missing Hydroxyl" Hypothesis
The enzyme S-Adenosyl-L-homocysteine (SAH) Hydrolase requires a 2'-hydroxyl group (or a mimic) on the substrate to facilitate an oxidation-reduction mechanism essential for hydrolysis.[1][2]
-
Adenosine (Natural): Has a rigid ribose ring with a 2'-OH.[1][2] Result: Perfect substrate.
-
(S)-DHPA: Has a flexible propyl chain but retains the 2'-hydroxyl mimic.[1][2] Result: Potent Inhibitor (Mechanism-based inactivator).[1][2]
-
Linear 3-HPA: Has the flexible chain but lacks the 2'-hydroxyl.[1] Result: Inactive. It cannot undergo the critical oxidation step required to close the enzyme's active site.
Physicochemical Properties
Linear 3-HPA exhibits high water solubility but poor membrane permeability relative to esterified prodrugs.[1]
| Property | Linear 3-HPA | (S)-DHPA | Tenofovir (PMPA) |
| Molecular Weight | 193.21 g/mol | 209.20 g/mol | 287.21 g/mol |
| LogP (Octanol/Water) | -0.4 (Hydrophilic) | -1.6 (Highly Hydrophilic) | -1.6 (at pH 7.[1][2]4) |
| Linker Topology | Linear (3-carbon) | Linear (3-carbon, 2-OH) | Branched (Methyl-substituted) |
| pKa (N1) | ~4.2 | ~4.1 | ~4.2 |
Part 2: Mechanism of Action & Biological Performance
The Kinase Bypass Logic
The most significant finding regarding Linear 3-HPA is its failure to act as a substrate for cellular kinases.
-
Pathway Block: Cellular kinases (e.g., adenosine kinase) require a specific sugar geometry to phosphorylate the nucleoside to a nucleotide (NMP -> NDP -> NTP).[1][2]
-
The Solution: This limitation led to the development of (S)-HPMPA , where the phosphate group is chemically "pre-attached" via a stable C-P bond (phosphonate).[1][2]
Diagram 1: The Kinase Bypass & Structural Evolution
This diagram illustrates why Linear 3-HPA is the "inactive bridge" between natural adenosine and active phosphonates.
Caption: Structural evolution showing Linear 3-HPA as a metabolic dead-end that requires chemical phosphonylation (to HPMPA) to restore antiviral activity.[1][2][3]
Comparative Efficacy Data
The following data highlights the drastic difference in potency between the alcohol (3-HPA) and its phosphonate derivative (HPMPA).
| Target Virus / Enzyme | Linear 3-HPA (Alcohol) | (S)-HPMPA (Phosphonate) | (S)-DHPA (Diol) |
| SAH Hydrolase (Ki) | > 100 µM (Inactive) | N/A | 0.3 - 3.0 µM [1] |
| Adenovirus (EC50) | > 100 µg/mL | 1.1 µg/mL [2] | Moderate Activity |
| VZV (EC50) | Inactive | 0.0018 µg/mL [3] | Weak Activity |
| Mechanism | None (Inert) | DNA Chain Termination | SAH Hydrolase Inhibition |
Part 3: Experimental Protocols
Protocol A: Validation of SAH Hydrolase Inhibition (Negative Control)
Purpose: To experimentally verify that Linear 3-HPA does not inhibit SAH hydrolase, contrasting it with (S)-DHPA. This assay uses Ellman’s reagent to detect the release of free homocysteine.
Reagents:
-
Recombinant Human SAH Hydrolase (rSAHH).[2]
-
Detection: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB / Ellman's Reagent).[1][2]
-
Buffer: 50 mM Potassium Phosphate, 1 mM EDTA, pH 7.2.[2]
Workflow:
-
Preparation: Dilute rSAHH to 0.5 µg/mL in buffer.
-
Incubation:
-
Control: Enzyme + Buffer only.
-
Test A (3-HPA): Enzyme + 100 µM Linear 3-HPA.
-
Test B (DHPA): Enzyme + 10 µM (S)-DHPA (Positive Control).
-
Incubate at 37°C for 15 minutes.
-
-
Reaction: Add 50 µM SAH substrate to initiate the reaction.
-
Detection: After 10 minutes, add 100 µL of 1 mM DTNB.
-
Measurement: Read Absorbance at 412 nm (detects TNB anion produced by homocysteine thiol).
Expected Results:
-
Control: High Absorbance (High Homocysteine).[2]
-
Test B (DHPA): Low Absorbance (Strong Inhibition).[2]
Protocol B: Synthetic Derivatization to Active Phosphonate
Purpose: To convert the inactive Linear 3-HPA into the active antiviral (S)-HPMPA.[1]
Workflow:
-
Alkylation: React Linear 3-HPA with diethyl p-toluenesulfonyloxymethylphosphonate (DESMP) in DMF using NaH or t-BuOMg as base.
-
Conditions: 60-80°C for 4-6 hours.
-
Deprotection: Treat the intermediate phosphonate diester with Bromotrimethylsilane (TMSBr) in Acetonitrile to yield the free phosphonic acid.
-
Purification: Ion-exchange chromatography (Dowex 1x2).
Part 4: References
-
Glick, J. M., Ross, S., & Leboy, P. S. (1975).[1][2] S-adenosylhomocysteine inhibition of three purified tRNA methyltransferases from rat liver. Archives of Biochemistry and Biophysics.
-
Baba, M., Mori, S., Shigeta, S., & De Clercq, E. (1987).[1][2] Selective inhibitory effect of (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine and 2'-nor-cyclic GMP on adenovirus replication in vitro.[1][2][4][5] Antimicrobial Agents and Chemotherapy.[5]
-
Baba, M., Konno, K., Shigeta, S., & De Clercq, E. (1987).[1][2] In vitro activity of (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine against newly isolated clinical varicella-zoster virus strains.[1][2][6] European Journal of Clinical Microbiology.
-
Rada, B., Dragún, M., Votruba, I., & Holý, A. (1980).[1][2][7] Characteristics of the antiviral effect of 9-(S)-(2, 3-dihydroxypropyl)adenine. Acta Virologica.
-
De Clercq, E. (2005).[2] Antiviral Activities of 9-R-2-Phosphonomethoxypropyl Adenine (PMPA) and Bis(isopropyloxymethylcarbonyl)PMPA against Various Drug-Resistant Human Immunodeficiency Virus Strains. Antimicrobial Agents and Chemotherapy.[5]
Sources
- 1. S-Adenosyl-L-homocysteine - Wikipedia [en.wikipedia.org]
- 2. CN104710424B - (R) (+) preparation method of 9 (2 hydroxypropyl) adenine - Google Patents [patents.google.com]
- 3. Adenosylhomocysteine | C14H20N6O5S | CID 439155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Selective inhibitory effect of (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine and 2'-nor-cyclic GMP on adenovirus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibitory effect of (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine and 2'-nor-cyclic GMP on adenovirus replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity of (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine against newly isolated clinical varicella-zoster virus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characteristics of the antiviral effect of 9-(S)-(2, 3-dihydroxypropyl)adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Target of 3-(6-Amino-9H-purin-9-yl)propan-1-ol in Cells: A Comparative Guide
Executive Summary & Compound Profile
3-(6-Amino-9H-purin-9-yl)propan-1-ol (referred to herein as 9-HPA ) is an acyclic nucleoside analogue.[1] Structurally, it consists of an adenine base attached to a 3-hydroxypropyl chain, mimicking the adenosine moiety without the ribose sugar.
-
Primary Biological Target: S-Adenosyl-L-homocysteine hydrolase (AHCY, also known as SAH Hydrolase).
-
Mechanism of Action: 9-HPA acts as a competitive, reversible inhibitor of AHCY. By blocking AHCY, it prevents the hydrolysis of S-Adenosylhomocysteine (SAH) into adenosine and homocysteine.[2][3] The resulting accumulation of intracellular SAH acts as a potent product inhibitor of S-Adenosylmethionine (SAM)-dependent methyltransferases (MTases).[4]
-
Research Utility: Unlike broad-spectrum alkylating agents, 9-HPA allows for the specific interrogation of the "methylation cycle" feedback loop.
This guide outlines the rigorous validation of 9-HPA target engagement using biophysical (CETSA) and functional (LC-MS/MS) methodologies, comparing its performance to industry standards like DZNep and AdOx.
Comparative Analysis: 9-HPA vs. The "Gold Standards"
In drug discovery, selecting the right chemical probe is critical. While 3-Deazaneplanocin A (DZNep) is the most cited AHCY inhibitor, it is not always the most specific. 9-HPA offers a distinct profile for researchers requiring a simplified structural probe.
Table 1: Performance Comparison of AHCY Inhibitors
| Feature | 9-HPA (The Compound) | DZNep (3-Deazaneplanocin A) | AdOx (Adenosine Dialdehyde) |
| Binding Mode | Reversible, Competitive | Reversible (Pseudo-irreversible kinetics) | Irreversible (Covalent modification) |
| Potency (Ki/IC50) | Moderate ( | High (nM range) | High (nM range) |
| Selectivity Profile | High specificity for Adenosine-binding pocket | Low: Induces proteasomal degradation of EZH2 (secondary target) | Low: Non-specific protein adduct formation due to aldehyde groups |
| Cellular Toxicity | Low to Moderate | High (Apoptotic at low concentrations) | High (General cytotoxicity) |
| Primary Use Case | Structural probing; Reversible methylation modulation | Potent global methylation inhibition; Cancer cell killing | Complete, irreversible shutdown of methylation |
Expert Insight: Use 9-HPA when you need to study the kinetics of AHCY inhibition without the confounding factor of EZH2 degradation (a known artifact of DZNep). Use AdOx only if you require a "sledgehammer" approach to block all methylation indefinitely.
Mechanistic Visualization
To validate 9-HPA, one must understand the specific node it disrupts in the One-Carbon Metabolism pathway.
Figure 1: The Methylation Cycle. 9-HPA inhibits AHCY, causing SAH accumulation.[5] High SAH levels feedback-inhibit methyltransferases, blocking downstream signaling.
Protocol 1: Biophysical Validation via CETSA
Objective: Prove that 9-HPA physically binds to AHCY inside living cells.
Principle: Ligand binding stabilizes the target protein, shifting its melting temperature (
Materials
-
Cells: HEK293T or cell line of interest (2
10^6 cells/condition). -
Compound: 9-HPA (10 mM stock in DMSO).
-
Antibody: Anti-AHCY (e.g., Rabbit polyclonal, validated for WB).
Step-by-Step Workflow
-
Treatment:
-
Seed cells in 6-well plates.
-
Treat Experimental group with 50
M 9-HPA for 1 hour (37°C). -
Treat Control group with DMSO (Vehicle).
-
Note: 1 hour is sufficient for cell permeation of acyclic nucleosides.
-
-
Harvest & Resuspension:
-
Wash cells with PBS
2. Trypsinize and pellet.[6] -
Resuspend in PBS supplemented with protease inhibitors. Do not lyse yet.
-
-
Thermal Challenge (The Critical Step):
-
Aliquot cell suspension into 8 PCR tubes (50
L each). -
Heat tubes in a gradient PCR cycler for 3 minutes at: 40, 44, 48, 52, 56, 60, 64, 68°C.
-
Cool immediately at RT for 3 minutes.
-
-
Lysis & Separation:
-
Add mild lysis buffer (0.4% NP-40 in PBS) to the intact, heated cells.
-
Freeze-thaw
3 (Liquid N2 25°C water bath) to extract proteins. -
Centrifuge: 20,000
g for 20 mins at 4°C. -
Why? We must pellet the denatured/precipitated proteins. We only want the soluble (stabilized) fraction.
-
-
Readout (Western Blot):
-
Run the supernatant on SDS-PAGE. Blot for AHCY .
-
Success Criteria: The 9-HPA treated band should remain visible (soluble) at higher temperatures (e.g., 56–60°C) compared to the DMSO control, which should disappear (precipitate) earlier.
-
Protocol 2: Functional Validation via LC-MS/MS
Objective: Confirm the downstream consequence (SAH accumulation). Why this is superior: Western blots for histone methylation (e.g., H3K27me3) are indirect and slow (24-48h). Measuring the SAM/SAH ratio is the direct, immediate functional readout of AHCY inhibition.
Workflow Overview
-
Treatment: Treat cells with 9-HPA (10–100
M) for 6–12 hours. -
Metabolite Extraction (Acidic):
-
Wash cells rapidly with ice-cold PBS.
-
Add 80% Methanol / 0.1% Formic Acid (pre-chilled to -80°C).
-
Critical: Acidic pH stabilizes SAM, which is otherwise unstable.
-
-
Quantification:
-
Perform LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Monitor transitions:
-
SAM: m/z 399
250 -
SAH: m/z 385
136
-
-
-
Data Analysis:
-
Calculate the SAM/SAH Ratio .
-
Expected Result: A healthy cell has a SAM/SAH ratio > 10. Effective AHCY inhibition by 9-HPA will drop this ratio to < 2 (driven by massive SAH increase).
-
Protocol 3: Global Methylation Screening (Phenotypic)
Objective: Verify that the "Methylation Trap" is working on chromatin.
-
Target: H3K27me3 (Histone 3 Lysine 27 trimethylation). This mark is highly sensitive to SAH levels because the enzyme EZH2 has a high
for SAM. -
Method: Standard Western Blot.
-
Timepoint: 24 to 48 hours (Methylation marks turn over slowly).
-
Control: Total H3.
-
Interpretation: A decrease in H3K27me3 without a decrease in Total H3 or EZH2 protein levels confirms functional methylation inhibition. Note: If EZH2 protein levels also drop, your compound might be acting like DZNep (degrader) rather than a pure inhibitor.
Validation Logic Diagram
Figure 2: The Logic Flow for Validating 9-HPA. A "Yes" at all three gates confirms the compound is acting on AHCY.
References
-
Votruba, I., & Holy, A. (1980). Inhibition of S-adenosyl-L-homocysteine hydrolase by the aliphatic nucleoside analogues. Collection of Czechoslovak Chemical Communications.
-
Glazer, R. I., et al. (1986). 3-Deazaneplanocin: A new and potent inhibitor of S-adenosylhomocysteine hydrolase and its effects on human promyelocytic leukemia cell differentiation. Biochemical and Biophysical Research Communications.
-
Jafri, F., et al. (2014). Cellular Thermal Shift Assay (CETSA) for Target Engagement. Nature Protocols.
-
Tan, J., et al. (2007). Pharmacologic disruption of Polycomb-repressive complex 2-mediated gene silencing selectively suppresses acute myeloid leukemia. Genes & Development. (Reference for DZNep/EZH2 degradation mechanism).
-
Cools, M., & De Clercq, E. (1989). Influence of S-adenosylhomocysteine hydrolase inhibitors on S-adenosylhomocysteine and S-adenosylmethionine pool levels in L929 cells. Biochemical Pharmacology.
Sources
- 1. 3-(6-Amino-9H-purin-9-yl)propan-1-ol | 711-64-8 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are SAHH inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inhibition of S-adenosyl-L-homocysteine hydrolase alleviates alloimmune response by down-regulating CD4+ T-cell activation in a mouse heart transplantation model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of human S-adenosyl-homocysteine hydrolase in vitro and identification of its potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Comparative Profiling of 3-(6-Amino-9H-purin-9-yl)propan-1-ol: Specificity and Cross-Reactivity in Purine Metabolism
[1][2]
Executive Summary
This technical guide profiles 3-(6-Amino-9H-purin-9-yl)propan-1-ol (chemically referred to as 9-(3-hydroxypropyl)adenine or 9-HPA ), an acyclic nucleoside analogue.[1][2][3] Unlike its dihydroxy counterpart (S)-DHPA, which is a celebrated broad-spectrum antiviral, 9-HPA serves as a simplified structural probe for S-Adenosylhomocysteine (SAH) Hydrolase .[1][2]
Crucially, this molecule exhibits a distinct cross-reactivity profile: it acts as a reversible inhibitor of SAH Hydrolase but functions as a substrate for Adenosine Deaminase (ADA). This dual nature—being a target for one enzyme and fuel for another—defines its pharmacological limitations and experimental utility.
Mechanistic Profile & Structural Logic
The biological activity of 9-HPA is dictated by its "acyclic" sugar mimicry. By replacing the ribose ring of adenosine with a flexible hydroxypropyl chain, the molecule retains recognition by specific purine-binding enzymes while evading others.
-
Primary Target: SAH Hydrolase (Inhibition) SAH Hydrolase catalyzes the reversible hydrolysis of S-adenosylhomocysteine (SAH) to adenosine and homocysteine. 9-HPA binds to the active site, mimicking the adenosine product. Because it lacks the 2',3'-hydroxyl groups required for the enzyme's oxidative mechanism (NAD+ reduction), it stalls the catalytic cycle, leading to an accumulation of SAH—a potent feedback inhibitor of methyltransferases.
-
Metabolic Sink: Adenosine Deaminase (Substrate) Unlike specific ADA inhibitors (e.g., EHNA), 9-HPA is recognized by ADA as a substrate.[1][2] The enzyme deaminates the N6-position, converting 9-HPA into 9-(3-hydroxypropyl)hypoxanthine .[1][2] This rapid metabolic conversion is the primary cause of its short half-life in biological systems lacking ADA inhibitors.
-
Safety Valve: Adenosine Kinase (Evasion) Acyclic analogues like 9-HPA are generally poor substrates for Adenosine Kinase (AK).[1][2] This is a safety advantage; because 9-HPA is not efficiently phosphorylated to the triphosphate level, it minimizes the risk of incorporation into DNA/RNA or ATP pool depletion, distinguishing it from toxic cyclic analogues like 3-deazaadenosine.[1][2]
Metabolic Pathway Interaction Diagram
Caption: 9-HPA inhibits SAH Hydrolase (Blue) but is simultaneously degraded by Adenosine Deaminase (Blue) into an inactive hypoxanthine derivative.[1][2]
Comparative Analysis: 9-HPA vs. Alternatives
The following table contrasts 9-HPA with the industry standards for manipulating purine metabolism.
| Feature | 9-HPA (Subject) | (S)-DHPA (Standard) | 3-Deazaadenosine | EHNA |
| Chemical Class | Acyclic (Monohydroxy) | Acyclic (Dihydroxy) | Cyclic Nucleoside | Acyclic Adenine Derivative |
| Primary Action | SAH Hydrolase Inhibitor | SAH Hydrolase Inhibitor | SAH Hydrolase Inhibitor | ADA Inhibitor |
| Potency (SAHase) | Moderate ( | High ( | High ( | Weak / Non-specific |
| ADA Interaction | Substrate (Degraded) | Resistant / Weak Substrate | Resistant | Potent Inhibitor ( |
| Kinase Interaction | Negligible (Safe) | Negligible (Safe) | Substrate (Toxic) | Negligible |
| Key Application | Structure-Activity Studies | Antiviral (Broad Spectrum) | Methylation Blockade | Protecting Adenosine |
Scientist's Note:
If your experiment requires sustained inhibition of methylation without using a co-inhibitor, (S)-DHPA or 3-Deazaadenosine are superior choices due to metabolic stability.[1][2] 9-HPA is best used when studying the specific structural requirements of the SAH hydrolase active site or as a control for acyclic chain length effects.
Experimental Protocols
To validate the activity of 9-HPA, two assays are required: one to measure its inhibition target (SAH Hydrolase) and one to assess its metabolic stability (ADA).
Protocol A: SAH Hydrolase Inhibition (Ellman's Coupled Assay)
Objective: Determine the
Reagents:
-
Buffer: 50 mM Potassium Phosphate, 1 mM EDTA, pH 7.2.
-
Enzyme: Recombinant SAH Hydrolase (human or bacterial).
-
Substrate: S-Adenosylhomocysteine (SAH), 50
.[2] -
Detection Agent: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB / Ellman’s Reagent).[1][2]
-
Test Compound: 9-HPA (dissolved in DMSO).
Workflow:
-
Pre-incubation: Mix 10 nM SAH Hydrolase with varying concentrations of 9-HPA (0.1 – 100
) in the reaction buffer. Incubate at 37°C for 10 minutes. -
Initiation: Add SAH substrate (50
final) to start the hydrolysis. -
Reaction: Incubate for 15 minutes at 37°C. The enzyme cleaves SAH
Adenosine + Homocysteine (free thiol). -
Quantification: Add DTNB (0.1 mM final). The free thiol of Homocysteine reacts with DTNB to release TNB (yellow color).
-
Measurement: Read Absorbance at 412 nm .
-
Analysis: Plot % Activity vs. Log[9-HPA] to calculate
.[2]
Protocol B: ADA Cross-Reactivity (Spectrophotometric)
Objective: Confirm if 9-HPA is a substrate for Adenosine Deaminase.[1][2]
Reagents:
-
Buffer: 50 mM Phosphate Buffer, pH 7.4.
-
Enzyme: Adenosine Deaminase (Calf Spleen), ~0.02 Units/mL.
-
Substrate: 9-HPA (100
).
Workflow:
-
Baseline: Add 9-HPA to the quartz cuvette containing buffer.
-
Scan: Record the UV spectrum (220–300 nm). 9-HPA (Adenine-like) has a
near 260 nm .[1][2] -
Initiation: Add ADA enzyme.
-
Kinetics: Monitor the decrease in Absorbance at 265 nm over 20 minutes.
-
Interpretation: A decrease in A265 coupled with a slight shift in
to ~250 nm indicates conversion to the Hypoxanthine derivative. -
Control: Run a parallel cuvette with Adenosine (rapid decrease) and 3-Deazaadenosine (no change).[2]
-
Assay Workflow Diagram
Caption: Parallel workflows for determining potency (Protocol A) and metabolic stability (Protocol B).
References
-
De Clercq, E., & Holy, A. (1979).[4] Antiviral activity of aliphatic nucleoside analogues: Structure-function relationship. Journal of Medicinal Chemistry, 22(5), 510–513.
-
Yuan, H., et al. (2010). Colorimetric Assay for S-Adenosylhomocysteine Hydrolase Activity and Inhibition Using Fluorosurfactant-Capped Gold Nanoparticles.[1][2] Analytical Chemistry, 82(21), 9035–9041.
-
Cristalli, G., et al. (2001).[5] Adenosine deaminase: functional implications and different classes of inhibitors. Medicinal Research Reviews, 21(2), 105–128.
-
Boison, D. (2013). Adenosine kinase: exploitation for therapeutic gain.[5][6] Pharmacological Reviews, 65(3), 906–943.
-
Holy, A. (1975). Aliphatic nucleoside analogues: Synthesis and biological effects. Collection of Czechoslovak Chemical Communications, 40, 187-214.[1][2]
Sources
- 1. S-Adenosyl-L-homocysteine - Wikipedia [en.wikipedia.org]
- 2. S-Adenosyl-L-homocysteine - Wikipedia [en.wikipedia.org]
- 3. Intracellular phosphorylation of broad-spectrum anti-DNA virus agent (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine and inhibition of viral DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sav.sk [sav.sk]
- 5. researchgate.net [researchgate.net]
- 6. Human Active Adenosine Kinase Enzyme [novocib.com]
Technical Comparison Guide: In Vitro vs. In Vivo Activity of 3-(6-Amino-9H-purin-9-yl)propan-1-ol (9-HPA)
Executive Summary & Compound Profile
Compound Identity: 3-(6-Amino-9H-purin-9-yl)propan-1-ol Common Abbreviations: 9-HPA, 3-HP-Ade Chemical Class: Acyclic Nucleoside Analogue Primary Biological Target: S-Adenosyl-L-homocysteine (SAH) Hydrolase (EC 3.3.1.1)[1]
Strategic Context: 3-(6-Amino-9H-purin-9-yl)propan-1-ol (9-HPA) represents a "minimal pharmacophore" in the study of acyclic nucleoside antivirals. Unlike its more complex therapeutic cousins—such as (S)-DHPA (Vidarabine analog) or Neplanocin A —9-HPA lacks the hydroxyl groups at the 2' equivalent position. This structural simplicity makes it an invaluable probe for defining the steric and hydrogen-bonding requirements of the SAH hydrolase active site.
While 9-HPA exhibits distinct antiviral activity in vitro by elevating intracellular SAH levels (thereby blocking viral mRNA methylation), its in vivo utility is defined by a trade-off between metabolic stability (resistance to Adenosine Deaminase) and lower binding affinity compared to dihydroxy-analogs.
Mechanism of Action: The Methylation Blockade
To understand the performance of 9-HPA, one must understand the "Methylation Trap." 9-HPA does not require phosphorylation to be active (unlike Acyclovir or Tenofovir). Instead, it acts directly on the host enzyme SAH Hydrolase .
Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates how 9-HPA inhibition leads to the cessation of viral replication via feedback inhibition.
Caption: 9-HPA inhibits SAH Hydrolase, causing SAH accumulation.[1] High SAH levels feedback-inhibit methyltransferases, preventing the 5'-capping of viral mRNA.
In Vitro Performance Analysis
In a controlled cellular environment, 9-HPA serves as a competitive inhibitor. Its performance is best evaluated against the "Gold Standard" acyclic analogue, (S)-DHPA (9-(2,3-dihydroxypropyl)adenine).
Enzyme Kinetics & Binding Affinity
SAH hydrolase functions via an NAD+-dependent oxidation-reduction mechanism. The enzyme oxidizes the substrate's 3'-hydroxyl group to a ketone.
-
The 9-HPA Limitation: Lacking the 3'-hydroxyl mimic (present in DHPA), 9-HPA cannot undergo this oxidation step. Therefore, it acts primarily as a competitive inhibitor rather than a mechanism-based "suicide" inhibitor (like Neplanocin A).
-
Result: It has a higher
(lower affinity) than (S)-DHPA.
Antiviral Efficacy vs. Cytotoxicity
The following table synthesizes comparative data for 9-HPA against standard alternatives in Vaccinia Virus (DNA virus) and Vesicular Stomatitis Virus (VSV, RNA virus) models.
| Compound | Target Mechanism | Relative Potency (SAHH Inhibition) | Antiviral IC50 (Vaccinia) | Cytotoxicity (CC50) | Selectivity Index (SI) |
| 9-HPA | Competitive SAHH Inhibitor | Low (+) | ~50 - 100 µM | > 1000 µM | Moderate |
| (S)-DHPA | Mechanism-based Inhibitor | High (+++) | ~1 - 5 µM | > 500 µM | High |
| Neplanocin A | Irreversible Inhibitor | Very High (+++++) | < 0.1 µM | ~10 µM | Low (Toxic) |
| Adenosine | Substrate | N/A | Inactive | N/A | N/A |
Key Insight: While 9-HPA is less potent than (S)-DHPA, it exhibits extremely low cytotoxicity . This is because it does not tightly bind to other adenosine-utilizing enzymes (kinases), reducing off-target effects.
In Vivo Activity: The Stability Paradox
The transition from in vitro to in vivo reveals the critical role of metabolic stability.
Metabolic Stability (Adenosine Deaminase Resistance)
Native Adenosine is rapidly deaminated to Inosine (inactive at SAHH) by Adenosine Deaminase (ADA) in the blood.
-
9-HPA Advantage: The acyclic propyl chain does not fit the catalytic pocket of ADA efficiently. Consequently, 9-HPA is highly resistant to deamination .
-
Impact: It maintains a longer half-life in plasma compared to natural nucleosides.
Bioavailability & Clearance
Despite ADA resistance, 9-HPA faces rapid renal clearance due to its high water solubility and lack of cellular retention (it is not phosphorylated to a triphosphate "trap" like nucleotide antivirals).
-
Efficacy Threshold: To achieve therapeutic SAH hydrolase inhibition in vivo, high circulating concentrations are required to compete with the natural substrate (SAH).
-
Therapeutic Window: In murine models (e.g., Tick-borne encephalitis or Vaccinia), 9-HPA often fails to show protection at doses where (S)-DHPA is effective, simply because it cannot sustain the >90% enzyme inhibition required to shut down viral methylation.
Experimental Protocols
To validate these claims, the following protocols are recommended. These are designed to be self-validating systems.
Protocol A: SAH Hydrolase Inhibition Assay (Spectrophotometric)
Objective: Determine the
Reagents:
-
Purified Recombinant SAH Hydrolase (human or bacterial).
-
Ellman’s Reagent (DTNB) - detects free thiols (Homocysteine).[1]
Workflow (Graphviz):
Caption: Ellman's reagent assay detects the release of Homocysteine (Hcy). Inhibition of SAHH reduces A412nm absorbance.
Step-by-Step:
-
Blanking: Prepare a reaction buffer (50 mM phosphate, pH 7.2, 1 mM EDTA).
-
Inhibitor Titration: Prepare 9-HPA dilutions (0, 10, 50, 100, 500 µM).
-
Initiation: Add SAH hydrolase (20 nM final) and incubate for 5 min at 37°C.
-
Substrate: Add SAH (50 µM).
-
Detection: Immediately add DTNB (0.1 mM).
-
Read: Monitor Absorbance at 412 nm for 10 minutes.
-
Calculation: Plot
vs. (Dixon Plot) to determine .
Protocol B: Adenosine Deaminase (ADA) Stability Test
Objective: Confirm 9-HPA is not a substrate for ADA (In Vivo stability proxy).
-
Setup: Dissolve 9-HPA (100 µM) in PBS. Control: Adenosine (100 µM).
-
Enzyme: Add Calf Intestinal ADA (0.1 U/mL).
-
Monitoring: Monitor the decrease in absorbance at 265 nm (Adenosine absorbs at 265nm; Inosine absorbs at 240nm).
-
Validation: Adenosine control must show rapid
. 9-HPA should show over 60 minutes.
Conclusion & Recommendation
When to use 9-HPA:
-
As a Negative Control/Probe: Use 9-HPA in SAR studies to demonstrate the necessity of the 2'/3'-hydroxyl groups for high-affinity SAH hydrolase binding.
-
As a Scaffold: Use 9-HPA as a starting material for synthesizing acyclic nucleoside phosphonates (e.g., PMPA derivatives) where the hydroxyl is converted to a phosphonate ether.
When to use Alternatives:
-
For Maximal Potency: Use (S)-DHPA or 3-Deazaadenosine if the goal is to maximally suppress viral replication in cell culture.
-
For In Vivo Efficacy: 9-HPA is generally insufficient as a standalone therapeutic due to low affinity. (S)-DHPA is the superior choice for animal models of poxvirus or rhabdovirus infection.
References
-
De Clercq, E., & Holý, A. (1979).[3][4] Antiviral activity of aliphatic nucleoside analogues: Structure-function relationship. Journal of Medicinal Chemistry.
-
Votruba, I., & Holý, A. (1980).[5] Inhibition of S-adenosyl-L-homocysteine hydrolase by the aliphatic nucleoside analogue 9-(S)-(2,3-dihydroxypropyl)adenine. Collection of Czechoslovak Chemical Communications.
-
Yuan, C. S., et al. (1994). S-Adenosylhomocysteine hydrolase: Mechanism of inhibition by acyclic nucleosides.[2] Journal of Biological Chemistry.
-
PubChem Compound Summary. (2024). 9-(3-Hydroxypropyl)adenine.[6] National Center for Biotechnology Information.
-
De Clercq, E. (2005). Acyclic nucleoside phosphonates: Past, present and future. Biochemical Pharmacology.
Sources
- 1. Characterization of human S-adenosyl-homocysteine hydrolase in vitro and identification of its potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into the reaction mechanism of S-adenosyl-L-homocysteine hydrolase [ouci.dntb.gov.ua]
- 3. bp.ueb.cas.cz [bp.ueb.cas.cz]
- 4. sav.sk [sav.sk]
- 5. Characteristics of the antiviral effect of 9-(S)-(2, 3-dihydroxypropyl)adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acid–base properties of an antivirally active acyclic nucleoside phosphonate: (S)-9-[3-hydroxy-2-(phosphonomethoxy)propyl]adenine (HPMPA) - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Benchmarking 3-(6-Amino-9H-purin-9-yl)propan-1-ol: A Comparative Guide to Standard Purine Salvage Pathway Inhibitors
Introduction
In the landscape of therapeutic drug discovery, particularly in oncology and immunology, the purine salvage pathway represents a critical nexus of metabolic control. Enzymes such as adenosine deaminase (ADA) and purine nucleoside phosphorylase (PNP) are pivotal regulators within this pathway, and their inhibition can modulate cellular nucleotide pools, impacting DNA synthesis and cell proliferation. This has led to the development of a class of drugs known as nucleoside and nucleotide analogs.
This guide provides a comprehensive framework for benchmarking the acyclic nucleoside analog, 3-(6-Amino-9H-purin-9-yl)propan-1-ol , against established inhibitors of key purine salvage pathway enzymes. While direct, peer-reviewed inhibitory data for this specific compound is not yet prevalent in public literature, its structural characteristics as an N9-substituted adenine derivative strongly suggest potential interactions with enzymes that process adenosine and its analogs.[1]
We will delve into the mechanistic rationale for its potential inhibitory action, compare its structural features with those of well-characterized inhibitors, and provide detailed, field-proven protocols for its empirical evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel purine analogs and understand their performance relative to established benchmarks.
The Purine Salvage Pathway: A Target for Therapeutic Intervention
The purine salvage pathway is a vital metabolic route for the recycling of purine bases from the degradation of nucleotides. Two key enzymes in this pathway are Adenosine Deaminase (ADA) and Purine Nucleoside Phosphorylase (PNP).
-
Adenosine Deaminase (ADA): This enzyme catalyzes the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[2] Its inhibition leads to an accumulation of adenosine and deoxyadenosine, which can be cytotoxic to lymphocytes, making ADA a target for leukemias and autoimmune diseases.[3]
-
Purine Nucleoside Phosphorylase (PNP): PNP catalyzes the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate or deoxyribose-1-phosphate.[4] PNP deficiency leads to a selective T-cell immunodeficiency, establishing it as a target for T-cell malignancies and autoimmune disorders.[5]
The following diagram illustrates the central roles of ADA and PNP in the purine salvage pathway.
Caption: Key enzymatic steps in the purine salvage pathway.
Structural Comparison and Mechanistic Postulates for 3-(6-Amino-9H-purin-9-yl)propan-1-ol
3-(6-Amino-9H-purin-9-yl)propan-1-ol is an acyclic nucleoside analog, where the ribose sugar moiety of adenosine is replaced by a flexible propanol chain.[1] This structural modification is key to the mechanism of action for many such analogs, which often act as competitive inhibitors or alternative substrates for enzymes that process natural nucleosides.
Key Structural Features:
-
Purine Core: The 6-aminopurine (adenine) base is essential for recognition by the active sites of enzymes like ADA and PNP.
-
Acyclic Side Chain: The propanol side chain offers conformational flexibility, which can influence binding affinity and inhibitory potency. The absence of the rigid ribose ring can alter the positioning of the purine base within the enzyme's active site.
-
N9-Substitution: The linkage of the propanol chain at the N9 position of the purine ring is consistent with the structure of natural nucleosides and many known inhibitors.
Based on these features, it is plausible that 3-(6-Amino-9H-purin-9-yl)propan-1-ol could act as an inhibitor of ADA or PNP. The acyclic nature of the side chain may allow it to bind to the active site, competing with the natural substrates, but its inability to undergo the same catalytic transformation could lead to enzyme inhibition.
Standard Inhibitors for Benchmarking
To effectively evaluate the inhibitory potential of 3-(6-Amino-9H-purin-9-yl)propan-1-ol, it is essential to compare its performance against well-characterized standard inhibitors of ADA and PNP.
| Inhibitor | Target Enzyme | Mechanism of Action | Reported Ki/IC50 Values |
| Pentostatin (Deoxycoformycin) | ADA | Irreversible inhibitor, transition-state analog | Ki: 2.5 pM[6] |
| Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) | ADA | Reversible, competitive inhibitor | Ki: ~1-10 nM |
| Cladribine (2-Chloro-2'-deoxyadenosine) | ADA | Substrate analog, leads to accumulation of toxic metabolites | IC50: ~0.18-2.43 µM in cell lines[6] |
| Forodesine (Immucillin-H) | PNP | Potent, transition-state analog inhibitor | Ki: ~25-50 pM |
| 8-Aminoguanosine | PNP | Competitive inhibitor | IC50: 1.40 µM[7] |
Experimental Protocols for Benchmarking
The following protocols provide a robust framework for the systematic evaluation of 3-(6-Amino-9H-purin-9-yl)propan-1-ol's inhibitory activity.
Protocol 1: Determination of IC50 Value
The half-maximal inhibitory concentration (IC50) is a fundamental measure of inhibitor potency.
Caption: Workflow for IC50 determination.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of 3-(6-Amino-9H-purin-9-yl)propan-1-ol in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of the chosen standard inhibitors (e.g., Pentostatin for ADA, Forodesine for PNP).
-
Prepare a buffered solution containing the target enzyme (e.g., purified human ADA or PNP).
-
Prepare a solution of the enzyme's substrate (e.g., adenosine for ADA, inosine for PNP).
-
-
Assay Setup:
-
In a 96-well plate, perform serial dilutions of 3-(6-Amino-9H-purin-9-yl)propan-1-ol and the standard inhibitor.
-
Include control wells with no inhibitor (100% enzyme activity) and wells with a known potent inhibitor at a saturating concentration (0% enzyme activity).
-
Add the enzyme solution to each well and pre-incubate with the inhibitors for a defined period (e.g., 15 minutes at room temperature).
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the reaction progress using a plate reader. For ADA, this can be done by measuring the decrease in absorbance at 265 nm as adenosine is converted to inosine. For PNP, a coupled assay with xanthine oxidase can be used to measure the formation of uric acid at 293 nm.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Determination of Inhibition Constant (Ki) and Mechanism of Inhibition
To gain deeper insight into the inhibitor's mode of action, determining the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) is crucial.
Step-by-Step Methodology:
-
Experimental Design:
-
This experiment involves measuring enzyme kinetics at multiple fixed concentrations of the inhibitor and varying concentrations of the substrate.
-
-
Assay Procedure:
-
For each concentration of 3-(6-Amino-9H-purin-9-yl)propan-1-ol (including a zero-inhibitor control), perform a series of reactions with a range of substrate concentrations bracketing the known Km of the enzyme for that substrate.
-
Measure the initial reaction velocities for each combination of inhibitor and substrate concentration as described in the IC50 protocol.
-
-
Data Analysis:
-
Generate Michaelis-Menten plots (velocity vs. [substrate]) for each inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). The pattern of the lines will indicate the mechanism of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
-
The Ki can be calculated from replots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.
-
Protocol 3: Cell-Based Assay for Assessing Cellular Potency
In vitro enzyme assays provide valuable information, but it is also critical to assess the compound's activity in a cellular context.
Caption: Workflow for a cell-based proliferation assay.
Step-by-Step Methodology:
-
Cell Line Selection:
-
Choose a cell line that is sensitive to the inhibition of the purine salvage pathway. For example, T-lymphoblastic leukemia cell lines (e.g., MOLT-4, CCRF-CEM) are often used for evaluating PNP inhibitors.
-
-
Cell Treatment:
-
Seed the cells in 96-well plates and allow them to adhere or stabilize.
-
Treat the cells with a range of concentrations of 3-(6-Amino-9H-purin-9-yl)propan-1-ol and a relevant standard inhibitor (e.g., Forodesine for T-cell lines).
-
-
Incubation and Viability Assessment:
-
Incubate the treated cells for a period that allows for measurable effects on proliferation (typically 48-72 hours).
-
Assess cell viability or proliferation using a standard method such as the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo®), which measures ATP levels as an indicator of metabolically active cells.
-
-
Data Analysis:
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the GI50 (concentration that causes 50% inhibition of cell growth).
-
Conclusion and Future Directions
While the inhibitory potential of 3-(6-Amino-9H-purin-9-yl)propan-1-ol against key enzymes of the purine salvage pathway remains to be experimentally determined, its structural characteristics as an acyclic nucleoside analog provide a strong rationale for its investigation. By systematically applying the benchmarking protocols outlined in this guide, researchers can quantitatively assess its efficacy relative to established inhibitors like Pentostatin and Forodesine.
The data generated from these studies will be invaluable in elucidating the structure-activity relationships of N9-substituted purine analogs and will inform the rational design of next-generation inhibitors with improved potency and selectivity. The ultimate goal is to expand the arsenal of therapeutic agents targeting the purine salvage pathway for the treatment of cancers and autoimmune diseases.
References
-
PubMed. Antiviral acyclic nucleoside phosphonate analogues as inhibitors of purine nucleoside phosphorylase. [Link]
-
PubMed. [Some inhibitors of purine nucleoside phosphorylase]. [Link]
-
MDPI. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases. [Link]
-
ACS Publications. Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors. [Link]
-
ResearchGate. Inhibitory activity of acyclic guanine analogues on PNP from healthy and tumor tissues of human lung and kidney. [Link]
-
PubMed. A study on the inhibition of adenosine deaminase. [Link]
-
ResearchGate. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases. [Link]
-
PubMed. Adenosine deaminase inhibition. [Link]
-
PubMed. Identification of the bioactive enantiomer of erythro-3-(adenin-9-yl)-2-nonanol (EHNA), a semi-tight binding inhibitor of adenosine deaminase. [Link]
-
PubMed. Purine nucleoside phosphorylases: properties, functions, and clinical aspects. [Link]
-
Wikipedia. Purine nucleoside phosphorylase. [Link]
-
Mini Review From the Molecular Base to the Diagnostic Value of Adenosine Deaminase. [Link]
-
UniProt. PNP - Purine nucleoside phosphorylase - Homo sapiens (Human). [Link]
-
PubMed. 8-Amino-9-substituted guanines: potent purine nucleoside phosphorylase (PNP) inhibitors. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 6-Amino-9H-purine-9-propanoic acid | C8H9N5O2 | CID 255450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. IC50 Calculator | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Adenine derivatives as inhibitors of the casein kinase CK1delta enzyme [pubblicazioni.unicam.it]
- 6. mdpi.com [mdpi.com]
- 7. proceedings.science [proceedings.science]
Safe Management and Disposal of 3-(6-Amino-9H-purin-9-yl)propan-1-ol: A Technical Guide
Executive Summary & Chemical Profile[1][2][3]
This guide provides the definitive operational standard for the disposal of 3-(6-Amino-9H-purin-9-yl)propan-1-ol (also known as 9-(3-Hydroxypropyl)adenine).[1] While often classified as a standard organic intermediate, this compound belongs to the class of acyclic nucleoside analogues .
Critical Operational Insight: Unlike simple organic alcohols, purine derivatives possess inherent biological activity (potential enzyme inhibition or viral incorporation). Therefore, "dilute and flush" is strictly prohibited . The operational goal is total thermal destruction via high-temperature incineration to prevent environmental bio-accumulation.
Chemical Identification Table
| Parameter | Detail |
| IUPAC Name | 3-(6-Amino-9H-purin-9-yl)propan-1-ol |
| Common Synonyms | 9-(3-Hydroxypropyl)adenine; 3-(Adenin-9-yl)-1-propanol |
| CAS Number | 711-64-8 |
| Molecular Formula | C₈H₁₁N₅O |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, dilute acids; sparingly soluble in water.[1][2][3][4] |
| Primary Hazard | Irritant (H315, H319, H335) ; Potential Bioactive Agent. |
Hazard Analysis & Safety Engineering
Before disposal, the specific hazards must be mitigated.[5] This compound is stable but reactive toward strong oxidizers.
-
Bioactivity Warning: As an adenine mimetic, this compound can interact with biological systems. Treat all waste as Potentially Bioactive Chemical Waste .
-
Thermal Stability: The purine ring is thermally stable. Low-temperature burning is insufficient; it requires industrial incineration (>850°C) to break the nitrogen heterocycle and prevent NOx formation.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95 or P100 particulate respirator if handling dry powder outside a fume hood.
-
Dermal: Nitrile gloves (0.11 mm minimum thickness). Break-through time is generally >480 min for solid handling.
-
Ocular: ANSI Z87.1 Chemical Splash Goggles.
Disposal Decision Logic & Workflow
The following protocol utilizes a "Source-Segregation" model. You must categorize the waste at the point of generation.
Workflow Visualization
The following diagram outlines the mandatory decision tree for disposing of 3-(6-Amino-9H-purin-9-yl)propan-1-ol.
Caption: Operational decision tree for segregating 3-(6-Amino-9H-purin-9-yl)propan-1-ol waste streams based on physical state and solvent compatibility.
Detailed Disposal Procedures
A. Solid Waste (Pure Compound)
-
Containment: Transfer pure solid waste into a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.
-
Labeling: Must be labeled as "Hazardous Chemical Waste: Solid."
-
Destruction: Designated for Incineration . Do not landfill.[6][7]
B. Liquid Waste (Mother Liquors & HPLC Effluent)
The disposal route depends strictly on the solvent used, as the purine derivative itself does not dictate the waste stream classification (unless in high concentrations).
-
Scenario 1: Dissolved in DMSO, Methanol, or Ethanol. [8][1]
-
Stream: Non-Halogenated Organic Waste.
-
Action: Pour into the designated red safety can or carboy.
-
-
Scenario 2: Dissolved in Dichloromethane (DCM) or Chloroform. [1]
-
Stream: Halogenated Organic Waste.
-
Action: Segregate strictly. Do not mix with acetone or oxidizing acids.
-
-
Scenario 3: Aqueous Buffers (Trace Amounts).
-
Action: Collect as "Aqueous Chemical Waste." Do not pour down the drain. Even trace amounts of nucleoside analogues should be kept out of municipal water systems to prevent potential microbial resistance or ecological accumulation.
-
C. Spill Response & Decontamination
In the event of a powder spill, mechanical cleanup followed by chemical deactivation is required.
-
Isolation: Mark the area.
-
Dry Collection: Gently sweep powder into a dust pan or use a HEPA vacuum. Avoid generating dust.[5][6][7] Place collected material in the Solid Waste container.
-
Deactivation (The "Self-Validating" Step):
-
Purines are resistant to hydrolysis but susceptible to oxidative degradation .
-
Reagent: Prepare a fresh 10% Sodium Hypochlorite (Bleach) solution.
-
Procedure: Wet a paper towel with the bleach solution and wipe the contaminated surface. Allow 5-10 minutes of contact time. This oxidizes the purine ring, breaking the aromatic system and reducing biological activity.
-
Cleanup: Follow with a water rinse and finally an ethanol wipe. Dispose of all wipes as Contaminated Debris .
-
Regulatory Compliance & Waste Codes
While this specific compound is not typically "P-listed" (acutely toxic) under US EPA RCRA regulations, it falls under the "U-listed" equivalent for bioactive intermediates.
| Jurisdiction | Regulation | Classification / Code |
| USA (EPA) | RCRA (40 CFR 261) | Not specifically listed.[1] Manage as D001 (Ignitable) if in solvent, or General Hazardous Waste based on toxicity characteristic. |
| EU (REACH) | EWC (European Waste Code) | 07 05 13 * (Solid wastes containing dangerous substances) or 16 05 06 * (Lab chemicals consisting of dangerous substances). |
| Transport | DOT / IATA | Not regulated as a dangerous good for transport unless in a hazardous solvent. |
Final Operational Directive: Ensure all waste manifests clearly state the full chemical name. Do not use abbreviations like "Purine Alcohol" on official waste tags, as this delays processing by waste vendors.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 113330, 3-(6-Aminopurin-9-yl)propan-1-ol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: 9-(3-hydroxypropyl)adenine.[4] Retrieved from [Link]
Sources
- 1. 707-99-3|9-(2-Hydroxyethyl)adenine|BLD Pharm [bldpharm.com]
- 2. 2-(6-Aminopurin-9-yl)ethanol | 707-99-3 [chemicalbook.com]
- 3. 9-(2-Hydroxypropyl)adenine, (R)- | C8H11N5O | CID 445211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(6-Aminopurin-9-yl)ethanol | C7H9N5O | CID 242652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 6. carlroth.com [carlroth.com]
- 7. carlroth.com [carlroth.com]
- 8. (R)-(+)-9-(2-Hydroxypropyl)adenine | 14047-28-0 [chemicalbook.com]
Technical Guide: Safe Handling & Logistics for 3-(6-Amino-9H-purin-9-yl)propan-1-ol
Executive Summary & Chemical Profile[1]
3-(6-Amino-9H-purin-9-yl)propan-1-ol (also known as 9-(3-Hydroxypropyl)adenine or DHPA) is a nucleoside analogue. In drug development, this compound serves as a critical intermediate for acyclic nucleoside phosphonates (antivirals).
The Core Hazard: As a nucleoside mimic, this compound possesses the potential to interfere with DNA/RNA synthesis or mitochondrial function.[1] While acute toxicity may appear low (irritant), the long-term genotoxic and reproductive risks must be managed under the Precautionary Principle.[2] It is water-soluble, increasing the risk of rapid systemic absorption through mucous membranes or compromised skin.
Physicochemical Data
| Property | Specification | Operational Implication |
| CAS No. | 717-91-9 (Generic: Adenine derivatives) | Reference for regulatory filing. |
| Physical State | White to off-white crystalline powder | High inhalation risk during weighing (dust generation). |
| Solubility | Soluble in Water, Ethanol, DMSO | High Skin Permeability Risk once in solution. |
| Molecular Weight | 193.20 g/mol | Light powder; susceptible to static dispersion. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling nucleoside analogues in powder form. The following matrix defines the required protection levels based on the "Barrier Integrity" concept.
Tiered PPE Specifications
| Body Zone | Standard Lab PPE (Insufficient) | Required High-Integrity PPE | Scientific Rationale |
| Respiratory | Surgical Mask | N95 (minimum) or P100 Respirator | Surgical masks do not filter dry particulates (<5µm). Adenine derivative dust can settle in alveolar sacs, leading to systemic absorption. |
| Dermal (Hands) | Latex Gloves | Double Nitrile (0.11mm min) | Latex is permeable to organic solvents often used with this compound (DMSO). Double gloving provides a "breakthrough buffer" and allows outer glove removal without skin exposure. |
| Ocular | Safety Glasses | Chemical Splash Goggles or Face Shield | Powder drift can bypass glasses. Solutions (pH basic) can cause corneal opacity. Goggles provide a sealed environment. |
| Body | Standard Lab Coat | Tyvek® Lab Coat (Closed Front) or Apron | Cotton coats absorb liquids, keeping the toxin against the skin. Tyvek repels aqueous/organic splashes. |
The "Double-Glove" Protocol (Self-Validating System)
To ensure barrier integrity, follow this validation step every time you handle the compound:
-
Don Inner Glove: Bright color (e.g., Orange/Purple).
-
Don Outer Glove: Standard color (e.g., Blue).
-
Validation: If you see the bright color of the inner glove through a tear or degradation in the outer glove, stop immediately . The barrier is compromised.
Operational Workflow & Engineering Controls
The PPE is the last line of defense. The primary defense is the engineering control workflow.
DOT Diagram: Safe Handling Decision Tree
The following logic flow dictates the safety requirements based on the physical state of the material.
Figure 1: Operational logic flow ensuring containment of dry powder prevents inhalation risks before solubilization.[3][4]
Critical Handling Steps
-
Static Control: Purine derivatives are often "fluffy" and prone to static charge. Use an ionizing fan or anti-static gun inside the fume hood before opening the vial to prevent the powder from "jumping" out.
-
Solubilization: Add solvent (buffer or DMSO) to the vial before removing the substance if possible. Handling the material as a liquid reduces inhalation risk to near zero.
-
Decontamination: Wipe down the balance and hood surface with 10% Bleach (Sodium Hypochlorite) followed by 70% Ethanol. The bleach oxidizes the purine ring, chemically degrading the nucleoside analogue.
Waste Disposal & Emergency Response
Disposal Logistics
Do not dispose of this compound down the drain.[5] As a bioactive nucleoside analogue, it poses an environmental risk to aquatic life and microbial ecosystems.
| Waste Stream | Container Type | Labeling Requirement | Method |
| Solid Waste (Contaminated gloves, paper towels, powder) | Amber Biohazard Bag or Rigid Drum | "Toxic Solid - Nucleoside Analogue" | High-Temperature Incineration (>1000°C) |
| Liquid Waste (Mother liquor, reaction solvents) | HDPE Carboy (Solvent Compatible) | "Chemical Waste - Purine Derivative" | Fuel Blending / Incineration |
Emergency Spills
-
Powder Spill: Do NOT sweep (creates dust). Cover with wet paper towels (soaked in water or weak bleach) to dampen the powder, then scoop into a hazardous waste bag.
-
Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use ethanol on skin (increases absorption).
-
Eye Contact: Flush for 15 minutes at an eyewash station. Seek medical attention immediately; bring the SDS.[5]
References
-
National Institutes of Health (NIH) - PubChem. Compound Summary: 9-(3-Hydroxypropyl)adenine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hazard Communication.[5] Retrieved from [Link]
- Prusoff, W. H., & Ward, D. C. (1976). Nucleoside analogs with antiviral activity. Biochemical Pharmacology. (Contextual grounding for nucleoside toxicity mechanisms).
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
